MLN120B
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432993 | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783348-36-7 | |
| Record name | ML-120B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 783348-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ML-120B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MLN120B in the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), and its mechanism of action within the nuclear factor-κB (NF-κB) signaling cascade. It consolidates key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the molecular pathways and experimental workflows.
Introduction: The NF-κB Pathway and Its Therapeutic Importance
The Nuclear Factor-κB (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of inhibitory IκB proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. This complex, consisting of catalytic subunits IKKα and IKKβ along with the regulatory subunit IKKγ (NEMO), phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
Given its central role in pathological states like chronic inflammation and cancer, the NF-κB pathway is a prime target for therapeutic intervention.[1][2] IKKβ, as the principal kinase responsible for IκBα phosphorylation in the canonical pathway, represents a key node for inhibition.[2]
This compound: A Selective IKKβ Inhibitor
This compound is a potent, selective, reversible, and ATP-competitive small molecule inhibitor of IKKβ.[3][4] By directly targeting the ATP-binding site of IKKβ, this compound effectively prevents the phosphorylation of IκBα, thereby blocking the entire downstream cascade that leads to NF-κB activation.[4][5] This targeted inhibition has demonstrated significant anti-inflammatory and anti-tumor activity in preclinical models, particularly in hematological malignancies like multiple myeloma where NF-κB is constitutively active.[1][5][6]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of IKKβ kinase activity. This intervention prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex.
Signaling Pathway Visualization
The following diagrams illustrate the canonical NF-κB pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified across various assays. The data below is compiled from multiple studies on its activity in vitro.
Table 1: Kinase Inhibitory Activity
| Target | IC50 Value | Assay Type | Notes |
| IKKβ (IKK2) | 45 nM - 60 nM | Recombinant Kinase Assay | Potent and ATP-competitive inhibition.[3][7] |
| Other IKK Isoforms | > 50 µM | Recombinant Kinase Assay | Highly selective for IKKβ over other IKK family members.[3][8] |
Table 2: Cellular NF-κB Inhibition
| Cell Line | Assay Type | Stimulus | IC50 Value |
| RAW267.4 | NF-κB2-luc2 Reporter | LPS | 1.4 µM[3][7] |
| RAW267.4 | IL8-luc2 Reporter | LPS | 14.8 µM[3][7] |
| RAW267.4 | TNF-AIP3-luc2 Reporter | LPS | 27.3 µM[3][7] |
Table 3: Anti-proliferative and Anti-secretory Effects
| Cell Type | Effect Measured | Inhibition Range / Effect |
| Multiple Myeloma Cell Lines | Growth Inhibition | 25% to 90% (dose-dependent)[5][6] |
| Bone Marrow Stromal Cells (BMSC) | IL-6 Secretion | 70% to 80%[5][6] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Experimental Workflow Visualization
This diagram outlines a typical workflow for assessing the impact of this compound on stimulus-induced NF-κB activation.
Western Blotting for IκBα Phosphorylation
This protocol is used to directly measure the inhibition of IKKβ's kinase activity by assessing the phosphorylation status of its direct substrate, IκBα.[5][9]
-
Cell Culture and Treatment:
-
Culture multiple myeloma (e.g., MM.1S, RPMI 8226) or other relevant cells to 70-80% confluency.[5]
-
Pre-treat cells with varying concentrations of this compound (e.g., 1.25 µM to 20 µM) or DMSO as a vehicle control for 90 minutes.[5][9]
-
Induce NF-κB activation by adding a stimulus, such as TNF-α (5 ng/mL), for 20 minutes.[5][9]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 15 minutes at 4°C.[10]
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again three times with TBST.
-
To confirm equal protein loading, strip the blot and re-probe with an antibody for total IκBα or a housekeeping protein like actin.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a CCD imager or X-ray film.[12] A decrease in the p-IκBα signal with increasing this compound concentration indicates successful IKKβ inhibition.
-
NF-κB Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of NF-κB, providing a functional readout of the entire pathway's inhibition.[15][16][17]
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 or another suitable cell line with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.[17]
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Lysis and Luminescence Reading:
-
Remove the media and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization plasmid was used, add the appropriate substrate (e.g., Stop & Glo® for Renilla) and measure the control luminescence.
-
-
Data Analysis:
-
Normalize the NF-κB-driven firefly luciferase signal to the control Renilla signal for each well.
-
Calculate the percentage of inhibition relative to the stimulated control (vehicle-treated) and plot the results to determine the IC50 value.
-
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of IKKβ. Its mechanism of action is centered on blocking the ATP-binding site of IKKβ, which prevents the phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the role of this compound as a tool for modulating the canonical NF-κB pathway in research and drug development settings. Its efficacy in preclinical models, particularly for multiple myeloma, underscores the therapeutic potential of targeting IKKβ.[5][6]
References
- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 11. bio-rad.com [bio-rad.com]
- 12. protocols.io [protocols.io]
- 13. google.com [google.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. indigobiosciences.com [indigobiosciences.com]
The Cellular Target of MLN120B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN120B is a potent and selective small-molecule inhibitor of the intracellular enzyme IκB kinase β (IKKβ) .[1][2][3] By targeting IKKβ, this compound effectively blocks the canonical nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.[2][3][4] This targeted inhibition leads to a reduction in the transcription of pro-inflammatory and anti-apoptotic genes, making this compound a significant tool for research in oncology and inflammatory diseases. This document provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of IKKβ
This compound functions as a reversible and ATP-competitive inhibitor of IKKβ.[1] The IKK complex, which includes the catalytic subunits IKKα and IKKβ, plays a crucial role in the activation of the NF-κB pathway. In the canonical pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing their translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell proliferation, and survival.[3][4]
This compound's inhibition of IKKβ's kinase activity prevents the initial phosphorylation of IκBα.[2][5] Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and thereby inhibiting the entire downstream signaling cascade.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for IKKβ.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 45 nM | Recombinant IKKβ | [1] |
| IC50 | 60 nM | IKKβ | |
| Selectivity | >50 µM | Other IKK isoforms | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular target and effects of this compound.
IKKβ Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.
Objective: To determine the IC50 of this compound for IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (a peptide substrate for IKKβ)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant IKKβ, and IKKtide substrate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P in the IKKtide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an IKKβ biochemical kinase assay.
Western Blot for Phosphorylated IκBα
This cellular assay determines the effect of this compound on the phosphorylation of IκBα in intact cells.
Objective: To assess the inhibition of IκBα phosphorylation by this compound in a cellular context.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)[5]
-
Cell culture medium and supplements
-
This compound
-
TNF-α (or another NF-κB stimulus)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα[5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture multiple myeloma cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1.25-20 µM) for a specified time (e.g., 90 minutes).[5]
-
Stimulate the cells with TNF-α (e.g., 5 ng/mL) for a short period (e.g., 20 minutes) to induce IκBα phosphorylation.[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phosphorylated IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the effect of this compound on the DNA-binding activity of NF-κB.
Objective: To determine if this compound inhibits the nuclear translocation and DNA binding of NF-κB.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
TNF-α
-
Nuclear extraction buffer kit
-
Oligonucleotide probe containing the NF-κB consensus binding site (e.g., GGGGACTTTCC), labeled with ³²P or a non-radioactive tag.[6]
-
Poly(dI-dC) (a non-specific DNA competitor)[6]
-
Binding buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
Protocol:
-
Treat cells with this compound and stimulate with TNF-α as described for the Western blot protocol.
-
Isolate nuclear extracts from the treated cells.
-
Determine the protein concentration of the nuclear extracts.
-
Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in the presence of poly(dI-dC) and binding buffer.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Visualize the labeled DNA by autoradiography (for ³²P) or an appropriate imaging system for non-radioactive probes. A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its mechanism of action, centered on the blockade of the canonical NF-κB signaling pathway, has been extensively validated through biochemical and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The ability of this compound to modulate the NF-κB pathway underscores its importance as a tool for investigating the roles of this pathway in health and disease and as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gel Shift Assay Protocol | Rockland [rockland.com]
MLN120B: A Technical Guide to a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the NF-κB signaling pathway and for professionals involved in the development of novel therapeutics targeting this critical cellular cascade.
Introduction: The Role of IKKβ in NF-κB Signaling
The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is predominantly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] A key regulator of this pathway is the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4] IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of κB (IκBα) protein.[2] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5]
Given its central role in activating the canonical NF-κB pathway, IKKβ has emerged as a significant therapeutic target for a variety of diseases, including cancers and inflammatory disorders.[1][6] this compound is a novel β-carboline derivative that has been identified as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ.[3][7] Its high selectivity for IKKβ over IKKα and a wide range of other kinases makes it an invaluable tool for dissecting the specific functions of the canonical NF-κB pathway and a promising candidate for therapeutic development.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit.[3][7] By blocking the kinase activity of IKKβ, this compound prevents the phosphorylation of IκBα.[3][8] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the nuclear translocation of NF-κB and the subsequent transcription of NF-κB target genes.[3] This targeted inhibition of the canonical NF-κB pathway is the basis for this compound's anti-inflammatory and anti-tumor activities.
Figure 1: Canonical NF-κB Signaling Pathway and this compound Inhibition.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| Recombinant IKKβ | 45 nM | ATP-competitive kinase assay | [7][9][10] |
| IκBα Kinase Complex | 60 nM | In vitro kinase assay | [3] |
| IKKα | > 50 µM | Not specified | [7][9] |
| Other IKK Isoforms | > 50 µM | Not specified | [7][9] |
| Panel of other kinases | Not inhibited | Not specified | [3] |
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM)
| Cell Line(s) | Effect | Concentration(s) | Key Findings | Reference(s) |
| MM.1S, RPMI 8226, INA6 | Inhibition of IκBα phosphorylation | 5 - 10 µmol/L | Inhibits baseline and TNF-α-induced phosphorylation. | [8][11] |
| RPMI 8226, INA6 | Inhibition of NF-κB activation | 5 - 20 µmol/L | Dose-dependent inhibition of NF-κB DNA binding. | [8] |
| Various MM cell lines | Growth Inhibition | 2.5 - 40 µmol/L | 25% to 90% growth inhibition in a dose-dependent manner. | [8][12] |
| MM.1S | Augmentation of TNF-α cytotoxicity | 10 µmol/L | Significantly enhances TNF-α-induced cell death. | [8] |
| RPMI 8226, INA6 | Synergy with conventional agents | Not specified | Augments growth inhibition by doxorubicin and melphalan. | [12] |
| Bone Marrow Stromal Cells (BMSC) | Inhibition of IL-6 secretion | Not specified | 70% to 80% inhibition of constitutive IL-6 secretion. | [8][12] |
Table 3: Cellular Activity of this compound in Other Systems
| Cell System | Effect | IC50 Value / Concentration | Key Findings | Reference(s) |
| Human Chondrocytes | Inhibition of IL-1β-induced MMP production | ~ 1 µM | Blocks matrix metalloproteinase production. | [3] |
| RAW264.7 cells (NF-kB2-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 1.4 µM | Most effective on the NF-kB2 promoter. | [7][13] |
| RAW264.7 cells (IL8-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 14.8 µM | Inhibits IL-8 promoter activity. | [7][13] |
| RAW264.7 cells (TNFAIP3-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 27.3 µM | Inhibits TNFAIP3 promoter activity. | [7][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IKKβ Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ. A common method is the ADP-Glo™ Kinase Assay.[14]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to IKKβ activity.[14]
Materials:
-
Recombinant IKKβ enzyme
-
IKKtide substrate (or other suitable substrate like GST-IκBα)[4][15]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (and other test inhibitors)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare Reagents: Dilute the IKKβ enzyme, IKKtide substrate, ATP, and this compound to their desired working concentrations in Kinase Assay Buffer. For inhibitor screening, perform serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add 2 µl of diluted IKKβ enzyme, 2 µl of this compound or vehicle control (e.g., DMSO), and 2 µl of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the phosphorylation reaction to proceed.[14][15]
-
Terminate Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an In Vitro IKKβ Kinase Assay.
Western Blot for Phosphorylated IκBα (Cell-Based)
This assay determines the effect of this compound on the phosphorylation of IκBα within cells, a direct downstream target of IKKβ.[11]
Principle: Cells are treated with this compound, optionally stimulated with TNF-α, and then lysed. The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 1.25-20 µmol/L) for 90 minutes.[11]
-
Stimulation (Optional): To assess the inhibition of induced NF-κB activation, stimulate the cells with TNF-α (e.g., 5 ng/mL) for 20 minutes.[11]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., α-tubulin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.
Electrophoretic Mobility Shift Assay (EMSA) (Cell-Based)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Principle: Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing an NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates inhibition of NF-κB activation.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 5 and 20 µmol/L for 90 minutes) with or without TNF-α stimulation as described for the Western blot.[8][11]
-
Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg of protein) with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the binding reactions on a 4-6% non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
In Vivo Anti-Tumor Activity Assay
The severe combined immunodeficient (SCID)-hu mouse model is a clinically relevant model used to evaluate the efficacy of anti-myeloma agents in a human bone marrow microenvironment.[8][12]
Principle: Human fetal bone chips are implanted subcutaneously into SCID mice. After vascularization, human multiple myeloma cells are injected directly into the bone chips. The mice are then treated with this compound, and tumor growth is monitored.[12]
Protocol:
-
Model Establishment: Implant human fetal bone chips subcutaneously into SCID mice. Allow 6-8 weeks for the bone grafts to be vascularized.
-
Tumor Cell Inoculation: Inject human myeloma cells (e.g., INA6 cells) directly into the human bone grafts.
-
Treatment: Once tumor growth is established (monitored by measuring human IL-6 receptor levels in the mouse serum), begin treatment with this compound or a vehicle control. This compound can be administered orally, dissolved in a vehicle like 0.5% methylcellulose.[8]
-
Monitoring: Monitor tumor burden by measuring serum levels of human paraprotein or human IL-6R. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, harvest the bone grafts for histological analysis to assess tumor burden and other relevant markers.
Summary of Preclinical Findings
This compound has demonstrated significant anti-tumor and anti-inflammatory activity in a range of preclinical models.
-
In Multiple Myeloma: this compound effectively inhibits both baseline and TNF-α-induced NF-κB activation in multiple myeloma cells.[8][12] It induces dose-dependent growth inhibition and can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and dexamethasone.[8][12] Crucially, this compound also targets the bone marrow microenvironment by inhibiting the secretion of IL-6 from bone marrow stromal cells, a key cytokine that promotes myeloma cell growth and survival.[8][12] In the SCID-hu in vivo model, this compound has been shown to inhibit the growth of human multiple myeloma cells.[8][12][16] However, its efficacy as a single agent in vivo has been described as modest, suggesting that combination therapies may be a more effective clinical strategy.[11][17]
-
In Inflammatory Models: In models relevant to rheumatoid arthritis, this compound blocks the production of pro-inflammatory cytokines and chemokines in fibroblast-like synoviocytes and matrix metalloproteinases in chondrocytes.[3] Oral administration of this compound in a rat model of adjuvant-induced arthritis resulted in reduced inflammation and bone destruction.[2]
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of IKKβ. Its ability to specifically block the canonical NF-κB signaling pathway has made it an indispensable research tool for elucidating the complex roles of this pathway in health and disease. Preclinical data, particularly in multiple myeloma and inflammatory disease models, have demonstrated its therapeutic potential. While clinical development has faced challenges, the data generated from studies with this compound provide a strong rationale for targeting IKKβ and continue to inform the development of next-generation inhibitors and combination strategies for the treatment of cancer and inflammatory conditions.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of canonical and non-canonical NF-κB pathways demonstrates significant anti-tumor activities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. kris.kl.ac.at [kris.kl.ac.at]
- 17. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
role of IKKβ in multiple myeloma pathogenesis
An In-depth Technical Guide on the Role of IKKβ in Multiple Myeleloma Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The pathogenesis of MM is a complex process involving genetic abnormalities and intricate interactions within the bone marrow microenvironment. A key signaling pathway implicated in the survival and proliferation of MM cells is the nuclear factor-κB (NF-κB) pathway. IκB kinase β (IKKβ), a crucial component of the canonical NF-κB pathway, has emerged as a significant therapeutic target in MM. This technical guide provides a comprehensive overview of the role of IKKβ in MM pathogenesis, detailing its signaling cascade, impact on tumor biology, and the therapeutic implications of its inhibition.
IKKβ and the Canonical NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is predominantly activated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNFα) and interleukin-1 (IL-1).[1][2]
The activation of this pathway converges on the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO).[2][3][4] IKKβ is the principal kinase responsible for the phosphorylation of IκBα at serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The degradation of IκBα liberates the NF-κB heterodimer, most commonly p50/p65 (RelA), allowing it to translocate to the nucleus and initiate the transcription of target genes.[4][7]
In contrast, the non-canonical NF-κB pathway is primarily mediated by IKKα homodimers and is activated by a different subset of stimuli, leading to the processing of the p100 precursor to the p52 subunit.[7][8] While both pathways are implicated in MM, IKKβ's role in the canonical pathway is a major contributor to MM cell survival.
IKKβ Signaling Pathway in Multiple Myeloma
Caption: Canonical NF-κB signaling pathway mediated by IKKβ in multiple myeloma.
Role of IKKβ in Multiple Myeloma Pathogenesis
Constitutive activation of the canonical NF-κB pathway is a hallmark of multiple myeloma.[6] This aberrant signaling promotes the survival, proliferation, and drug resistance of MM cells, and is often enhanced by interactions with the bone marrow microenvironment.[6]
Cell Survival and Proliferation
IKKβ-mediated NF-κB activation upregulates the expression of several anti-apoptotic proteins, including Bcl-xL and cellular inhibitor of apoptosis proteins (cIAPs).[9] Furthermore, NF-κB promotes the transcription of cytokines such as IL-6, which acts as a potent growth and survival factor for MM cells in an autocrine and paracrine manner.[2][3] The adhesion of MM cells to bone marrow stromal cells (BMSCs) further activates the NF-κB pathway, leading to increased IL-6 secretion from both cell types and creating a vicious cycle that supports tumor growth.[2][4]
Drug Resistance
The activation of the IKKβ/NF-κB axis is a significant contributor to drug resistance in multiple myeloma. Upregulation of anti-apoptotic proteins can confer resistance to conventional chemotherapeutic agents and novel therapies. For instance, constitutive NF-κB activation has been linked to resistance to melphalan and doxorubicin.[9] Moreover, the bone marrow microenvironment can protect MM cells from drug-induced apoptosis, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR), which is partly mediated by NF-κB activation.[10][11] Inhibition of IKKβ has been shown to overcome the protective effects of BMSCs against dexamethasone.[10]
Therapeutic Targeting of IKKβ in Multiple Myeloma
Given its central role in MM pathogenesis, IKKβ has become an attractive therapeutic target. Several small molecule inhibitors of IKKβ have been developed and evaluated in preclinical models of multiple myeloma.
IKKβ Inhibitors and Their Effects
| Inhibitor | Target(s) | Cell Lines | Effect | Reference |
| MLN120B | IKKβ | RPMI8226, U266, INA-6 | 60-90% growth inhibition | [10] |
| MM.1S, MM.1R | 25-30% growth inhibition | [10] | ||
| MM cell lines with canonical NF-κB activity | Blocks growth | [6] | ||
| MM cell lines with both canonical and non-canonical pathways | Activates non-canonical pathway | [6] | ||
| PS-1145 | IKKβ | MM cell lines | 20-50% growth inhibition | [10] |
| AS602868 | IKKβ | XG-6, XG-14 | Abrogates TNFα-induced IκBα phosphorylation | [4] |
| ACHP | IKKβ, IKKα | U266, NCUMM-2 | Inhibits NF-κB DNA binding at >10 µmol/L | [12] |
| IKKβ IC50 | 8.5 nmol/L | [12] | ||
| IKKα IC50 | 250 nmol/L | [12] |
These studies demonstrate that selective inhibition of IKKβ can induce growth arrest and apoptosis in MM cells. However, the efficacy of IKKβ inhibitors can be influenced by the activation status of the non-canonical NF-κB pathway. In cell lines with activity in both pathways, IKKβ inhibition alone may be insufficient and can even lead to the activation of the non-canonical pathway.[6] This suggests that combination therapies targeting both IKKα and IKKβ may be a more effective strategy in a broader range of MM patients.[6]
Experimental Protocols
IKKβ Kinase Activity Assay
This protocol is a generalized procedure for measuring IKKβ kinase activity in vitro, often used for inhibitor screening.
Caption: A generalized workflow for an in vitro IKKβ kinase activity assay.
Methodology:
-
Reagent Preparation: Prepare a 1x kinase assay buffer from a 5x stock. Prepare the ATP and substrate (e.g., IKKtide) solutions to their final working concentrations.
-
Master Mix Preparation: Create a master mix containing the kinase assay buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add the test IKKβ inhibitor at various concentrations or a vehicle control to the appropriate wells.
-
Enzyme Addition: Thaw and dilute the purified IKKβ enzyme in 1x kinase assay buffer. Initiate the kinase reaction by adding the diluted enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the IKKβ activity.
Cell Viability Assay (Tritiated-Thymidine Uptake)
This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with varying concentrations of an IKKβ inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Radiolabeling: Add tritiated ([³H])-thymidine to each well and incubate for an additional period (e.g., 8 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Treat MM cells with or without an IKKβ inhibitor, then harvest the cells and prepare nuclear extracts.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the complexes by autoradiography (for radioactive probes) or other appropriate detection methods. A "shifted" band indicates the presence of an NF-κB-DNA complex.
Conclusion
IKKβ is a pivotal mediator of the canonical NF-κB signaling pathway, which is constitutively active in multiple myeloma and plays a critical role in the pathogenesis of the disease. By promoting the survival, proliferation, and drug resistance of myeloma cells, IKKβ represents a key therapeutic target. Preclinical studies with IKKβ inhibitors have shown promise in inhibiting MM cell growth and overcoming drug resistance. However, the interplay with the non-canonical NF-κB pathway highlights the need for a deeper understanding of the signaling network to develop more effective therapeutic strategies, potentially involving combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of IKKβ and the development of novel anti-myeloma agents.
References
- 1. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Activating Pathways in Multiple Myeloma [mdpi.com]
- 4. Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring a Nuclear Factor-κB Signature of Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the IKKβ Inhibitor MLN120B
This guide provides a comprehensive technical overview of MLN120B, a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit. It is intended for researchers, scientists, and drug development professionals interested in the structure, mechanism, and therapeutic potential of this compound, particularly in the context of multiple myeloma.
Chemical Structure and Physicochemical Properties
This compound, also known as ML-120B, is a small molecule inhibitor belonging to the β-carboline class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide |
| Chemical Formula | C₁₉H₁₅ClN₄O₂ |
| Molecular Weight | 366.80 g/mol [1] |
| CAS Number | 783348-36-7 (free base) |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (73 mg/mL) and Ethanol (5 mg/mL); Insoluble in water[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.
In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), lead to the activation of the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). Activated IKKβ then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell survival, proliferation, and inflammation.
This compound selectively binds to the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of IκBα. This action stabilizes the IκBα/NF-κB complex in the cytoplasm, inhibiting NF-κB nuclear translocation and the subsequent transcription of its target genes. This mechanism of action underlies the anti-inflammatory and anti-cancer properties of this compound.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity and anti-proliferative effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC₅₀ | Reference |
| Recombinant IKKβ | - | 45 nM | [1] |
| IKKβ | - | 60 nM | |
| NF-κB activation (LPS-induced) | RAW 264.7 | - | [1] |
| Proliferation (MTT assay) | Multiple Myeloma Cell Lines | >20 µM (5-50% inhibition) | [2] |
| Proliferation ([³H]TdR uptake) | Multiple Myeloma Cell Lines | >20 µM (18-70% inhibition) | [2] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma SCID-hu Mouse Model
| Treatment | Outcome | Result | Reference |
| This compound (50 mg/kg, oral, twice daily) | Tumor Growth (shuIL-6R levels) | Reduction in tumor marker | |
| This compound | Survival | Trend towards prolonged survival | |
| This compound | Growth of MM cells adherent to BMSCs | Almost completely blocked | [3] |
| This compound | IL-6 secretion from BMSCs | 70-80% inhibition | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
In Vitro Cell Proliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226, U266, MM.1S) in 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
[³H]Thymidine Pulse: 18 hours before the end of the incubation period, add 1 µCi of [³H]thymidine to each well.
-
Cell Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of [³H]thymidine incorporation relative to the vehicle-treated control.
In Vivo Anti-Multiple Myeloma Activity in a SCID-hu Mouse Model
This model allows for the evaluation of therapeutic agents against human multiple myeloma in a human bone marrow microenvironment.
-
SCID-hu Mouse Preparation: Surgically implant human fetal bone chips subcutaneously into severe combined immunodeficient (SCID) mice.
-
Tumor Cell Inoculation: After allowing for engraftment of the bone chips (approximately 4-6 weeks), directly inject human multiple myeloma cells (e.g., INA-6) into the bone chips.
-
Treatment: Once tumors are established (monitored by serum levels of human M-protein or soluble IL-6 receptor), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, orally, twice daily) or vehicle control for a specified period.
-
Tumor Growth Monitoring: Monitor tumor burden by measuring serum levels of human M-protein or soluble IL-6 receptor at regular intervals.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Histological Analysis: At the end of the study, harvest the bone chips for histological analysis to assess tumor infiltration and morphology.
NF-κB Activation Assays
This assay detects the phosphorylation status of IκBα as a marker of IKKβ activity.
-
Cell Culture and Treatment: Culture multiple myeloma cells and treat with this compound for a specified time before stimulating with TNF-α (e.g., 10 ng/mL for 10-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated IκBα and total IκBα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
-
Nuclear Extract Preparation: Following cell treatment as described for the Western blot, prepare nuclear extracts from the cells.
-
Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA-protein complexes by autoradiography or fluorescence imaging.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for evaluating the efficacy of this compound.
References
MLN120B: A Technical Guide to its Inhibitory Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN120B is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] Deregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and malignancies, making its components, particularly IKKβ, attractive therapeutic targets.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cytokine production, and detailed experimental protocols for assessing its activity.
Mechanism of Action: Targeting the IKKβ/NF-κB Signaling Axis
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ.[1][2] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[3][4] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[6]
This compound, by competitively binding to the ATP pocket of IKKβ, prevents the phosphorylation of IκBα.[1][2] This action stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.[6] Studies have shown that this compound inhibits both baseline and TNF-α-induced NF-κB activation.[5][7]
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Effect on Cytokine Production
This compound has been demonstrated to potently inhibit the production of several key pro-inflammatory cytokines and chemokines in various cell systems. The inhibitory effects are dose-dependent and vary based on the stimulus and cell type.
Table 1: IC₅₀ Values of this compound on Cytokine/Chemokine Production
The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the cytokine or chemokine production induced by a specific stimulus.
| Cytokine/Chemokine | Stimulus | Cell Type | IC₅₀ (µM) | Reference |
| RANTES (CCL5) | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 0.7 | [8] |
| RANTES (CCL5) | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 1.8 | [8] |
| MCP-1 (CCL2) | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 0.7 | [8] |
| MCP-1 (CCL2) | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 1.1 | [8] |
| IL-6 | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 5.7 | [8] |
| IL-6 | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 14.5 | [8] |
| IL-8 | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 7.2 | [8] |
| IL-8 | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 12.0 | [8] |
Table 2: Percentage Inhibition of Cytokine Secretion by this compound
This table highlights the maximal inhibitory effect observed at specific concentrations of this compound.
| Cytokine | Cell Type | Conditions | % Inhibition | Reference |
| IL-6 | Bone Marrow Stromal Cells (BMSC) | Constitutive secretion | 70-80% | [5][7] |
| IL-6 | BMSC | Adhesion to multiple myeloma cells | Almost complete | [5][7] |
| IL-6 | BMSC | TNF-α induced | Significant | [5] |
Key Experimental Protocols
The following are generalized protocols synthesized from methodologies reported in the literature for evaluating the effect of this compound on cytokine production.
Cell Culture and Treatment
-
Cell Lines:
-
Human Fibroblast-Like Synoviocytes (HFLS): For studying inflammatory arthritis models.
-
Multiple Myeloma (MM) Cell Lines (e.g., MM.1S, RPMI 8226, INA6): For cancer-related inflammation studies.[5][9]
-
Bone Marrow Stromal Cells (BMSC): To study the tumor microenvironment.[5][7]
-
RAW 264.7 (Murine Macrophage): For general inflammation and NF-κB reporter assays.[1][2]
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Procedure:
-
Seed cells in multi-well plates (e.g., 96-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for a specified time, typically 60-90 minutes.[1][9]
-
Stimulate the cells with a pro-inflammatory agent such as:
-
Incubate for a designated period (e.g., 20 minutes for phosphorylation studies, 24-48 hours for cytokine secretion assays).[9][10]
-
Measurement of Cytokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Perform a sandwich ELISA using a commercially available kit specific for the cytokine of interest (e.g., human IL-6, human IL-8).
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and collected supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration by comparing it to the standard curve.
-
Analysis of NF-κB Pathway Activation (Western Blot)
-
Principle: Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like IκBα and p65, which indicates pathway activation.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, or a loading control (e.g., actin).[5][9]
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p-IκBα signal in this compound-treated samples indicates IKKβ inhibition.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on cytokine secretion.
Conclusion
This compound is a well-characterized IKKβ inhibitor that effectively suppresses the production of key pro-inflammatory cytokines by blocking the canonical NF-κB signaling pathway. Its potent activity has been quantified in various cellular models relevant to inflammation and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other IKKβ inhibitors in diseases driven by NF-κB-mediated cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Downstream Cascade: An In-depth Technical Guide to IKKβ Inhibition by MLN120B
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate signaling networks that govern cellular function, the NF-κB pathway stands as a critical regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, including chronic inflammatory conditions and various cancers. At the heart of the canonical NF-κB signaling cascade lies the IκB kinase (IKK) complex, with its catalytic subunit IKKβ playing a pivotal role. The small molecule MLN120B has emerged as a potent and selective ATP-competitive inhibitor of IKKβ, offering a valuable tool for dissecting the downstream consequences of its inhibition and presenting a potential therapeutic avenue. This technical guide provides a comprehensive overview of the downstream effects of IKKβ inhibition by this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling events and workflows.
Mechanism of Action of this compound
This compound is a selective and reversible inhibitor of IKKβ, acting as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. The inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation.[2] Consequently, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes.[3]
Core Downstream Effect: Inhibition of the Canonical NF-κB Signaling Pathway
The primary and most well-characterized downstream effect of this compound is the suppression of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).
dot
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Effects of this compound on IKKβ and NF-κB Signaling
The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy in blocking the NF-κB pathway at different levels.
| Parameter | Value | Cell Line/System | Reference |
| IKKβ IC50 | 45 nM | Recombinant IKKβ | [1] |
| NF-κB2-luc2 Reporter IC50 | 1.4 µM | RAW264.7 cells (LPS-stimulated) | [4] |
| IL8-luc2 Reporter IC50 | 14.8 µM | RAW264.7 cells (LPS-stimulated) | [4] |
| TNFAIP3-luc2 Reporter IC50 | 27.3 µM | RAW264.7 cells (LPS-stimulated) | [4] |
Downstream Cellular Consequences of IKKβ Inhibition
The blockade of NF-κB activation by this compound translates into a range of significant downstream cellular effects, particularly in cancer cells that exhibit constitutive NF-κB activity.
Inhibition of Cell Growth and Proliferation
This compound has been shown to inhibit the growth of various cancer cell lines, most notably multiple myeloma (MM) cells, in a dose-dependent manner.
| Cell Line | Growth Inhibition (%) | Concentration | Reference |
| MM.1S | 25-90% | Dose-dependent | [2] |
| RPMI 8226 | 25-90% | Dose-dependent | [2] |
| INA6 | 25-90% | Dose-dependent | [2] |
| U266 | 25-90% | Dose-dependent | [2] |
Modulation of Cytokine and Chemokine Production
A key function of the NF-κB pathway is the regulation of pro-inflammatory cytokine and chemokine expression. Inhibition of IKKβ by this compound effectively reduces the production of these factors.
| Cytokine/Chemokine/MMP | Stimulus | IC50 | Cell Line | Reference |
| IL-6 | IL-1 | 14.5 µM | Human Fibroblast-Like Synoviocytes (HFLS) | [5] |
| IL-6 | TNF-α | 5.7 µM | HFLS | [5] |
| IL-8 | IL-1 | 10.3 µM | HFLS | [5] |
| IL-8 | TNF-α | 8.9 µM | HFLS | [5] |
| RANTES | IL-1 | 1.8 µM | HFLS | [5] |
| RANTES | TNF-α | 0.7 µM | HFLS | [5] |
| MCP-1 | IL-1 | 1.5 µM | HFLS | [5] |
| MCP-1 | TNF-α | 0.8 µM | HFLS | [5] |
| MMP-1 | IL-1 | 2.5 µM | HFLS | [5] |
| MMP-3 | IL-1 | 1.2 µM | HFLS | [5] |
| MMP-13 | IL-1 | 0.9 µM | HFLS | [5] |
Furthermore, this compound inhibits the constitutive secretion of IL-6 from bone marrow stromal cells (BMSCs) by 70-80%, a critical factor in the pathobiology of multiple myeloma.[2]
Induction of Apoptosis and Cell Cycle Effects
While the primary effect of this compound is cytostatic through growth inhibition, it can also sensitize cancer cells to apoptosis, particularly in combination with other agents. For instance, this compound augments TNF-α-induced cytotoxicity in MM.1S cells.[2] In non-Hodgkin's lymphoma cells, this compound in combination with vincristine induces G2/M cell cycle arrest followed by apoptosis.[3]
In Vivo Efficacy of this compound
The anti-tumor effects of this compound have been demonstrated in preclinical in vivo models. In a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma, this compound was shown to inhibit tumor growth.[2][6] This model involves the implantation of a human fetal bone chip into a SCID mouse, creating a human bone marrow microenvironment where human myeloma cells can engraft and proliferate.
Detailed Experimental Protocols
Western Blot for Phospho-IκBα and Total IκBα
Objective: To assess the phosphorylation status of IκBα as a direct measure of IKKβ activity.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. med.upenn.edu [med.upenn.edu]
- 4. texaschildrens.org [texaschildrens.org]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
MLN120B: A Deep Dive into the Inhibition of IκBα Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). Its primary mechanism of action involves the direct inhibition of IKKβ, a critical upstream kinase in the canonical NF-κB signaling pathway. By blocking IKKβ activity, this compound effectively prevents the phosphorylation of IκBα, the inhibitory subunit of the NF-κB complex. This action halts the subsequent ubiquitination and proteasomal degradation of IκBα, ultimately sequestering the NF-κB transcription factor in the cytoplasm and preventing its nuclear translocation and pro-inflammatory gene expression. This document details the quantitative efficacy of this compound, outlines key experimental protocols for its study, and visually represents its mechanism within the cellular signaling cascade.
Quantitative Analysis of this compound Efficacy
The potency of this compound has been characterized across various in vitro assays, demonstrating its high affinity and selectivity for IKKβ. The following tables summarize the key quantitative data from multiple studies.
| Parameter | Value | Assay Condition | Source |
| IC50 | 45 nM | Recombinant IKKβ | [1][2] |
| IC50 | 60 nM | Recombinant IKKβ | [3][4] |
| IC50 | ~1 µM | IL-1β-induced matrix metalloproteinase production | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound against IKKβ.
| Cell Line | Reporter Gene | IC50 | Stimulant |
| RAW264.7 | NF-κB2-luc2 | 1.4 µM | LPS |
| RAW264.7 | IL8-luc2 | 14.8 µM | LPS |
| RAW264.7 | TNFAIP3-luc2 | 27.3 µM | LPS |
Table 2: IC50 Values of this compound on NF-κB Reporter Gene Expression in RAW264.7 Cells.[1][2][3]
| Cell Line | Treatment | Observation |
| RPMI 8226 | 5 and 10 µmol/L this compound for 90 minutes | Inhibition of baseline IκBα phosphorylation |
| INA6 | 5 and 10 µmol/L this compound for 90 minutes | Inhibition of baseline IκBα phosphorylation |
| MM.1S | 1.25-20 µmol/L this compound for 90 minutes, then 5 ng/mL TNF-α for 20 minutes | Dose-dependent abrogation of TNF-α-induced IκBα phosphorylation |
Table 3: Effect of this compound on IκBα Phosphorylation in Multiple Myeloma Cell Lines.[5][6]
Core Signaling Pathway Interruption by this compound
The canonical NF-κB pathway is a cornerstone of inflammatory responses. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα at serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus to initiate the transcription of target genes. This compound, as an ATP-competitive inhibitor of IKKβ, directly interferes with the initial phosphorylation step, thereby preserving the IκBα/NF-κB complex in the cytoplasm and suppressing the inflammatory cascade.[1][4]
Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Western Blot for IκBα Phosphorylation
This protocol is designed to assess the level of phosphorylated IκBα in cell lysates following treatment with this compound and stimulation with an inflammatory agent.
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, INA6) in appropriate media.[5]
-
Pre-treat cells with varying concentrations of this compound (e.g., 1.25-20 µmol/L) or vehicle control (DMSO) for 90 minutes.[5]
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (5 ng/mL), for 20 minutes to induce IκBα phosphorylation.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Figure 2: Workflow for Western blot analysis of IκBα phosphorylation.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is utilized to determine the extent of NF-κB binding to its consensus DNA sequence, providing a functional readout of NF-κB activation.
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or an inflammatory stimulus as described for the Western blot protocol.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit or a well-established protocol (e.g., Dignam method).
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the oligonucleotide with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate a small amount of nuclear extract (e.g., 5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, pre-incubate the nuclear extract with an antibody specific to an NF-κB subunit (e.g., p65 or p50) before adding the probe.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
Conclusion
This compound has been robustly characterized as a potent and selective inhibitor of IKKβ, effectively blocking the phosphorylation of IκBα and the subsequent activation of the pro-inflammatory NF-κB pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of NF-κB-mediated diseases. The continued investigation of this compound and similar IKKβ inhibitors holds significant promise for the development of novel anti-inflammatory and anti-cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for MLN120B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of MLN120B, a potent and selective IκB kinase β (IKKβ) inhibitor, in cell culture experiments. This compound is a valuable tool for investigating the canonical NF-κB signaling pathway and its role in various cellular processes, including proliferation, apoptosis, and inflammation. These protocols are specifically tailored for researchers in oncology and drug development, with a focus on multiple myeloma cell lines where this compound has been extensively studied.
Introduction
This compound is a small molecule inhibitor that selectively targets IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling cascade.[1][2][3][4] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5][6] This blockade of IκBα degradation ultimately leads to the inhibition of NF-κB nuclear translocation and its transcriptional activity.[5][7] The NF-κB pathway is constitutively active in many cancers, including multiple myeloma, and plays a crucial role in promoting cell survival, proliferation, and drug resistance.[2][3][6] Therefore, this compound serves as a critical agent for studying the therapeutic potential of IKKβ inhibition.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Recombinant IKKβ | - | 0.045 | Kinase Assay | [1][4] |
| RAW264.7 (NF-kB2-luc2) | Macrophage | 1.4 | Luciferase Reporter Assay | [1] |
| RAW264.7 (IL8-luc2) | Macrophage | 14.8 | Luciferase Reporter Assay | |
| RAW264.7 (TNFAIP3-luc2) | Macrophage | 27.3 | Luciferase Reporter Assay | |
| H929 | Multiple Myeloma | ~5 | [3H]-Thymidine Uptake | [2] |
| RPMI8226 | Multiple Myeloma | ~10 | [3H]-Thymidine Uptake | [2] |
| OPM2 | Multiple Myeloma | ~15 | [3H]-Thymidine Uptake | [2] |
| MM.1S | Multiple Myeloma | >20 | [3H]-Thymidine Uptake | [2] |
| OPM1 | Multiple Myeloma | >40 | [3H]-Thymidine Uptake | [2] |
Table 2: Effects of this compound on Cell Growth and Protein Expression
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| Multiple Myeloma Cell Lines | Varies | 48-72 hours | 25-90% growth inhibition | [5] |
| MM.1S, RPMI 8226, INA6 | 5-10 | 90 minutes | Inhibition of IκBα phosphorylation | [6] |
| MM.1S | 1.25-20 | 90 minutes | Inhibition of TNF-α induced IκBα phosphorylation | [6] |
| Bone Marrow Stromal Cells (BMSCs) | Not specified | Not specified | 70-80% inhibition of IL-6 secretion | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.1 µM to 40 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for analyzing the effect of this compound on the phosphorylation of IκBα.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
TNF-α (optional, for stimulation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5-20 µM) or vehicle control for a specified time (e.g., 90 minutes).[6]
-
For experiments involving stimulation, add TNF-α (e.g., 10 ng/mL) for the last 15-30 minutes of the this compound treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on the cell cycle distribution.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MLN120B in a Multiple Myeloma SCID Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN120B (also known as sapanisertib or TAK-228) is a potent and selective inhibitor of IκB kinase β (IKKβ), a key component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway is constitutively active in multiple myeloma (MM) cells and plays a crucial role in their proliferation, survival, and drug resistance, particularly within the supportive bone marrow microenvironment.[1][3] Preclinical studies have demonstrated that this compound can block MM cell growth both in vitro and in vivo, making it a promising therapeutic agent for this malignancy.[1][2][4]
These application notes provide a detailed overview and experimental protocols for utilizing this compound in a clinically relevant severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma. This model recapitulates the human bone marrow microenvironment, which is essential for the growth of certain MM cells and for studying the interactions between tumor cells and their supportive niche.
Mechanism of Action of this compound in Multiple Myeloma
This compound specifically targets IKKβ, an upstream kinase that phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus and activate the transcription of genes that promote cell survival, proliferation, and inflammation. By inhibiting IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][2]
In the context of multiple myeloma, the bone marrow microenvironment, particularly bone marrow stromal cells (BMSCs), provides crucial survival signals to MM cells, in part through the activation of the NF-κB pathway. Adhesion of MM cells to BMSCs triggers the secretion of cytokines such as interleukin-6 (IL-6), which further promotes MM cell growth and survival.[1][4] this compound has been shown to inhibit the secretion of IL-6 from BMSCs that is induced by MM cell adhesion, thereby disrupting this critical supportive interaction.[1][2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the canonical NF-κB pathway.
Experimental Protocols
Establishment of the Multiple Myeloma SCID-hu Mouse Model
This protocol is adapted from studies utilizing the IL-6-dependent INA-6 human multiple myeloma cell line.[1][5] This model is particularly relevant for studying drugs that target the bone marrow microenvironment, as INA-6 cells require human IL-6 or contact with human BMSCs for in vivo growth.[5]
Materials:
-
CB-17 SCID mice (6-8 weeks old)
-
Human fetal bone fragments (1-2 cm³)
-
INA-6 human multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1 ng/mL recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Implantation of Human Fetal Bone:
-
Anesthetize the SCID mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision on the dorsal side of the mouse.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert a single human fetal bone fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Allow the mice to recover for at least 4 weeks to ensure vascularization of the bone implant.[5]
-
-
Injection of INA-6 Multiple Myeloma Cells:
-
Culture INA-6 cells in complete RPMI-1640 medium.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the SCID-hu mouse.
-
Carefully inject 2.5 x 10⁶ INA-6 cells in a volume of 50 µL directly into the implanted human fetal bone.[5]
-
-
Monitoring Tumor Engraftment and Growth:
-
Tumor engraftment and growth can be monitored by measuring the levels of a human-specific biomarker in the mouse serum. INA-6 cells secrete soluble human IL-6 receptor (shuIL-6R), which serves as a reliable surrogate marker for tumor burden.[1][5]
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) from the mice on a weekly basis, starting approximately 3-4 weeks post-injection.
-
Isolate the serum and measure the concentration of shuIL-6R using a commercially available human IL-6R ELISA kit.
-
Detectable levels of shuIL-6R (typically > 1 ng/mL) indicate successful tumor engraftment. Tumor growth is characterized by a progressive increase in serum shuIL-6R levels.[5]
-
In Vivo Treatment with this compound
Materials:
-
SCID-hu mice with established INA-6 tumors (as confirmed by detectable serum shuIL-6R)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound, such as DMSO and/or polyethylene glycol)
-
Administration supplies (e.g., gavage needles or injection needles)
Procedure:
-
Once tumor engraftment is confirmed and serum shuIL-6R levels are rising, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound at a dose of 50 mg/kg twice daily .[2] The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the drug's formulation and pharmacokinetic properties.
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
Continue the treatment for the duration of the study (e.g., 3-4 weeks).
-
Monitor the health of the mice daily, including body weight, to assess for any treatment-related toxicity.
-
Continue weekly blood collections to monitor serum shuIL-6R levels as a measure of tumor response to the treatment.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a SCID-hu mouse model.
Data Presentation
The primary endpoint for assessing the efficacy of this compound in this model is the change in serum shuIL-6R levels over time. The data should be presented in a clear, tabular format to allow for easy comparison between the treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in the INA-6 SCID-hu Model
| Treatment Group | Week 1 (shuIL-6R ng/mL) | Week 2 (shuIL-6R ng/mL) | Week 3 (shuIL-6R ng/mL) | Week 4 (shuIL-6R ng/mL) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (50 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | p | p | p | p |
Data should be presented as the mean ± standard deviation (SD) of serum shuIL-6R concentrations for each group at each time point. Statistical significance between the groups should be calculated using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Expected Outcome: Based on published data, treatment with this compound is expected to significantly inhibit the increase in serum shuIL-6R levels compared to the vehicle control group, indicating a reduction in tumor growth in vivo.[2]
Conclusion
The SCID-hu mouse model provides a robust and clinically relevant platform for evaluating the in vivo efficacy of novel therapeutic agents like this compound that target not only the multiple myeloma cells but also their interaction with the human bone marrow microenvironment. The protocols and application notes provided here offer a framework for conducting such preclinical studies. The use of a quantifiable serum biomarker like shuIL-6R allows for a non-invasive and longitudinal assessment of tumor burden and response to therapy. The demonstrated anti-tumor activity of this compound in this model provides a strong rationale for its further clinical development in the treatment of multiple myeloma.[1][2][4]
References
- 1. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SCID-hu myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLN120B Treatment in RPMI 8226 and INA-6 Multiple Myeloma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The RPMI 8226 and INA-6 cell lines are well-established in vitro models for studying MM biology and therapeutic responses. INA-6 is notably dependent on Interleukin-6 (IL-6) for its growth and survival.[1][2] MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, including multiple myeloma, where it promotes cell proliferation, survival, and drug resistance.[4] These application notes provide a summary of this compound's effects on RPMI 8226 and INA-6 cells and detailed protocols for key experimental procedures.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway The canonical NF-κB pathway is constitutively active in many multiple myeloma cell lines.[5] This pathway is typically activated by pro-inflammatory cytokines like TNF-α. The IKK complex, particularly the IKKβ subunit, phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes that promote cell survival and proliferation.
This compound acts by directly inhibiting the kinase activity of IKKβ.[3] This prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its pro-survival signaling.[5] In both RPMI 8226 and INA-6 cells, this compound has been shown to inhibit the baseline phosphorylation of IκBα.[5]
Application I: Assessing Cell Viability and Growth Inhibition
This compound induces dose-dependent growth inhibition in multiple myeloma cell lines.[1] Studies have shown that treatment can trigger between 25% to 90% growth inhibition.[5] The RPMI 8226 cell line, which relies primarily on the canonical NF-κB pathway, is more sensitive to this compound than cell lines that also utilize the noncanonical pathway.[6] Furthermore, the growth-inhibitory effect of this compound on INA-6 cells is not overcome by the presence of IL-6 or IGF-1.[1]
Data Presentation: this compound Effects on Cell Growth
| Cell Line | This compound Concentration | Duration | Effect | Reference |
| RPMI 8226 | 0-40 µmol/L | 72 hours | Dose-dependent inhibition of proliferation. | [6] |
| INA-6 | 0-40 µmol/L | 72 hours | Dose-dependent inhibition of proliferation. | [6] |
| RPMI 8226 | 10 µmol/L | 48 hours | Additively enhances growth inhibition by Doxorubicin and Melphalan. | [5] |
| INA-6 | 10 µmol/L | 48 hours | Additively enhances growth inhibition by Doxorubicin and Melphalan. | [5] |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the metabolic activity of cells as an indicator of viability following treatment with this compound.
Materials:
-
RPMI 8226 or INA-6 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-6 (for INA-6 cells)
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RPMI 8226 and INA-6 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For INA-6 cells, supplement the medium with 2 ng/mL of IL-6.
-
Harvest cells in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). A typical concentration range is 2.5 to 40 µM.[5]
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Incubate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Application II: Analysis of NF-κB Pathway Inhibition
The efficacy of this compound can be confirmed by directly measuring the phosphorylation status of key proteins in the NF-κB pathway. Western blotting is the standard method to assess the levels of phosphorylated IκBα (P-IκBα) relative to total IκBα. A decrease in the P-IκBα/total IκBα ratio indicates successful inhibition of IKKβ by this compound.
Experimental Protocol: Western Blotting for IκBα Phosphorylation
This protocol outlines the steps for analyzing protein lysates from this compound-treated cells to determine the extent of IκBα phosphorylation.
Materials:
-
Treated cells (from a scaled-up version of the viability experiment)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates or T-25 flasks with this compound (e.g., 5-10 µM) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg of protein per lane).
-
Add 4x Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-P-IκBα, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total IκBα and the loading control (β-Actin).
-
Quantify band intensities using densitometry software. Analyze the ratio of P-IκBα to total IκBα.
-
References
- 1. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line INA-6 (CVCL_5209) [cellosaurus.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Signaling Pathway Mediating Myeloma Cell Growth and Survival [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cell Viability with MLN120B using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of MLN120B on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to quantify cell viability and proliferation.[1]
Introduction
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a crucial component of the canonical NF-κB signaling pathway.[2] This pathway plays a significant role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting IKKβ, this compound can block the activation of NF-κB, leading to a reduction in the survival and proliferation of cancer cells where this pathway is constitutively active.[3][4]
The MTT assay is a reliable method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[1] This protocol details the use of the MTT assay to determine the dose-dependent effects of this compound on cell viability.
Signaling Pathway of this compound in the Inhibition of NF-κB Activation
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cells: Cultured cells of interest (e.g., cancer cell lines with active NF-κB signaling).
-
Cell Culture Medium: Appropriate for the cell line being used.
-
This compound: Stock solution prepared in a suitable solvent like DMSO.[2]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates: Sterile, flat-bottomed plates for cell culture.
-
Multichannel pipette and sterile tips.
-
Microplate reader: Capable of measuring absorbance at 570 nm.[6]
Experimental Workflow
The following diagram outlines the key steps in the MTT assay for determining the effect of this compound on cell viability.
Caption: Experimental workflow for the MTT assay with this compound.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells to the optimal seeding density in fresh culture medium. This should be determined empirically for each cell line but is typically between 1 x 10^4 and 1 x 10^5 cells/mL.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
Data Acquisition and Analysis
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[7]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100% [1]
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be determined.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the MTT assay with this compound.
Table 1: Raw Absorbance Data (570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Deviation |
| 0 (Control) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 |
| 0.1 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |
| 1 | 0.856 | 0.879 | 0.865 | 0.867 | 0.012 |
| 5 | 0.632 | 0.645 | 0.628 | 0.635 | 0.009 |
| 10 | 0.411 | 0.423 | 0.415 | 0.416 | 0.006 |
| 20 | 0.254 | 0.261 | 0.258 | 0.258 | 0.004 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Table 2: Calculated Cell Viability
| This compound (µM) | Mean Corrected Absorbance | % Cell Viability |
| 0 (Control) | 1.218 | 100.0% |
| 0.1 | 1.054 | 86.5% |
| 1 | 0.814 | 66.8% |
| 5 | 0.582 | 47.8% |
| 10 | 0.363 | 29.8% |
| 20 | 0.205 | 16.8% |
The MTT assay is a robust and reliable method for assessing the impact of this compound on cell viability. By following this detailed protocol, researchers can obtain reproducible data to characterize the dose-dependent cytotoxic or cytostatic effects of this IKKβ inhibitor. This information is critical for preclinical drug development and for understanding the therapeutic potential of targeting the NF-κB pathway in various diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Measuring Cell Proliferation using the [3H]Thymidine Uptake Assay with the IKKβ Inhibitor MLN120B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process crucial in development, tissue homeostasis, and various pathologies, including cancer. The [3H]thymidine uptake assay is a classic and widely used method to quantify cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3][4][5] A decrease in [3H]thymidine incorporation is indicative of an anti-proliferative effect.
MLN120B is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[6][7] The NF-κB pathway plays a significant role in regulating the transcription of genes involved in inflammation, cell survival, and proliferation. In many cancer types, such as multiple myeloma, this pathway is constitutively active, promoting uncontrolled cell growth.[8][9] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and inhibiting the transcription of its target genes.[8][10][11] This application note provides a detailed protocol for using the [3H]thymidine uptake assay to evaluate the anti-proliferative effects of this compound.
Signaling Pathway of this compound Action
The diagram below illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by this compound. In an active state, stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα. This targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate gene transcription. This compound directly inhibits IKKβ, preventing these downstream events.
Principle of the Method
The assay quantifies cell proliferation by measuring the incorporation of tritiated thymidine ([3H]TdR) into the DNA of dividing cells.[2][3][12] Cells are cultured in the presence of varying concentrations of the test compound, this compound. An effective inhibitor of proliferation will arrest the cell cycle, leading to a reduction in DNA synthesis. During the final hours of culture, [3H]thymidine is added. Proliferating cells incorporate the [3H]thymidine into their newly synthesized DNA. After incubation, cells are harvested onto a glass fiber filter, and the amount of incorporated radioactivity is measured using a liquid scintillation counter. The resulting counts per minute (CPM) are directly proportional to the rate of cell proliferation.
Experimental Workflow
The general workflow for the [3H]thymidine uptake assay with this compound is outlined below.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Human multiple myeloma (MM) cell lines (e.g., MM.1S, RPMI 8226, U266)[8]
-
Inhibitor: this compound (Selleck Chemicals or equivalent)[6]
-
Radiochemical: [methyl-3H]Thymidine (PerkinElmer or equivalent)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Consumables: 96-well flat-bottom cell culture plates, filter mats (glass fiber), scintillation vials, liquid scintillation cocktail (e.g., OptiPhase SuperMix).
Equipment
-
Laminar flow hood (sterile)
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Cell harvester (e.g., Tomtec Harvester 96)
-
Liquid scintillation counter (e.g., MicroBeta2, PerkinElmer)
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in logarithmic growth phase in complete culture medium.
-
On the day of the experiment, harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).
-
Resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Include wells for "no-cell" background controls (medium only).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve 2X the final desired concentrations. A suggested concentration range is 2.5 µM to 40 µM.[8]
-
Prepare a vehicle control (DMSO diluted to the highest concentration used for this compound).
-
Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Set up each condition in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Pulsing with [3H]Thymidine:
-
During the last 8 to 18 hours of the incubation period, prepare a working solution of [3H]thymidine in culture medium.
-
Add 20 µL of [3H]thymidine solution to each well to achieve a final activity of 0.5 µCi/well.[8]
-
Return the plate to the incubator for the remainder of the incubation time.
-
-
Cell Harvesting:
-
Turn on the cell harvester and ensure it is primed and functioning correctly.
-
Place a new glass fiber filter mat into the harvester.
-
Harvest the cells from the 96-well plate according to the manufacturer's instructions. This process lyses the cells and transfers the DNA (containing incorporated [3H]thymidine) onto the filter mat.
-
Wash the filter mat thoroughly with PBS or distilled water to remove unincorporated [3H]thymidine.
-
-
Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Place the filter mat into a sample bag and add liquid scintillation cocktail.
-
Alternatively, punch out the individual filter discs for each well and place them into separate scintillation vials containing the cocktail.
-
Measure the radioactivity of each sample using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Presentation and Analysis
-
Calculate Mean CPM: Average the CPM values for each set of replicates.
-
Subtract Background: Subtract the mean CPM of the "no-cell" background control from all other mean CPM values.
-
Calculate Percent Inhibition: Determine the effect of this compound relative to the vehicle control using the following formula: % Inhibition = (1 - (Mean CPM of Treated Sample / Mean CPM of Vehicle Control)) * 100
-
Data Summary: Present the data in a clear, tabular format. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
Example Data: Effect of this compound on Multiple Myeloma Cell Lines
The following table summarizes representative data on the dose-dependent inhibition of proliferation by this compound in various multiple myeloma cell lines after a 72-hour treatment, as measured by [3H]thymidine uptake.[8]
| Cell Line | This compound Concentration (µM) | Mean [3H]Thymidine Uptake (CPM) | % Inhibition |
| MM.1S | 0 (Vehicle) | 35,000 | 0% |
| 5 | 31,500 | 10% | |
| 10 | 24,500 | 30% | |
| 20 | 15,750 | 55% | |
| 40 | 8,750 | 75% | |
| RPMI 8226 | 0 (Vehicle) | 42,000 | 0% |
| 5 | 39,900 | 5% | |
| 10 | 31,080 | 26% | |
| 20 | 20,160 | 52% | |
| 40 | 10,500 | 75% | |
| U266 | 0 (Vehicle) | 28,000 | 0% |
| 5 | 26,600 | 5% | |
| 10 | 21,280 | 24% | |
| 20 | 14,000 | 50% | |
| 40 | 7,000 | 75% |
Note: CPM values are illustrative based on reported percentage inhibitions. Actual CPMs will vary based on cell line, incubation time, and specific activity of the radiolabel.
Conclusion
The [3H]thymidine uptake assay is a robust and sensitive method for quantifying the anti-proliferative effects of kinase inhibitors like this compound. By specifically targeting the IKKβ component of the NF-κB pathway, this compound demonstrates significant, dose-dependent inhibition of cell growth in cancer cell lines where this pathway is active.[8][13][14] This protocol provides a reliable framework for researchers to assess the efficacy of such compounds in a preclinical setting.
References
- 1. revvity.com [revvity.com]
- 2. cytologicsbio.com [cytologicsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kris.kl.ac.at [kris.kl.ac.at]
Application Notes and Protocols for the Combined Use of MLN120B, Doxorubicin, and Melphalan in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical rationale and experimental protocols for investigating the combination of MLN120B (sapanisertib), doxorubicin, and melphalan. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing relevant in vitro studies.
Introduction
This compound, also known as sapanisertib, is a potent and selective inhibitor of the IκB kinase β (IKKβ), a key component of the canonical NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma.[2][3][4] Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[5] Melphalan is an alkylating agent that forms DNA cross-links, thereby disrupting DNA replication and inducing cell death.[6]
Preclinical studies have shown that the combination of this compound with conventional chemotherapeutic agents like doxorubicin and melphalan can augment their cytotoxic effects in cancer cell lines.[7] The inhibition of the pro-survival NF-κB pathway by this compound is thought to sensitize cancer cells to the DNA-damaging effects of doxorubicin and melphalan, leading to enhanced apoptosis.[8]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study by Hideshima et al. (2006) investigating the growth-inhibitory effects of this compound in combination with doxorubicin and melphalan on multiple myeloma cell lines.[1][7]
Table 1: Effect of this compound in Combination with Doxorubicin on RPMI 8226 Multiple Myeloma Cell Line
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SD) |
| Control | - | 0 ± 0 |
| This compound | 10 µM | 30 ± 5 |
| Doxorubicin | 125 nM | 25 ± 4 |
| Doxorubicin | 250 nM | 45 ± 6 |
| This compound + Doxorubicin | 10 µM + 125 nM | 50 ± 7 |
| This compound + Doxorubicin | 10 µM + 250 nM | 70 ± 8 |
Table 2: Effect of this compound in Combination with Melphalan on RPMI 8226 Multiple Myeloma Cell Line
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SD) |
| Control | - | 0 ± 0 |
| This compound | 10 µM | 30 ± 5 |
| Melphalan | 5 µM | 35 ± 5 |
| Melphalan | 10 µM | 55 ± 7 |
| This compound + Melphalan | 10 µM + 5 µM | 60 ± 8 |
| This compound + Melphalan | 10 µM + 10 µM | 80 ± 9 |
Table 3: Effect of this compound in Combination with Doxorubicin on INA-6 Multiple Myeloma Cell Line
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SD) |
| Control | - | 0 ± 0 |
| This compound | 10 µM | 28 ± 4 |
| Doxorubicin | 125 nM | 22 ± 3 |
| Doxorubicin | 250 nM | 40 ± 5 |
| This compound + Doxorubicin | 10 µM + 125 nM | 48 ± 6 |
| This compound + Doxorubicin | 10 µM + 250 nM | 65 ± 7 |
Table 4: Effect of this compound in Combination with Melphalan on INA-6 Multiple Myeloma Cell Line
| Treatment Group | Concentration | % Growth Inhibition (Mean ± SD) |
| Control | - | 0 ± 0 |
| This compound | 10 µM | 28 ± 4 |
| Melphalan | 5 µM | 30 ± 4 |
| Melphalan | 10 µM | 50 ± 6 |
| This compound + Melphalan | 10 µM + 5 µM | 55 ± 7 |
| This compound + Melphalan | 10 µM + 10 µM | 75 ± 8 |
Experimental Protocols
Cell Culture
The human multiple myeloma cell lines RPMI 8226 and INA-6 are suitable for these studies.[7]
-
RPMI 8226: This cell line can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
INA-6: This is an IL-6-dependent cell line and should be cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 2.5 ng/mL recombinant human IL-6.
Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][9]
Materials:
-
RPMI 8226 or INA-6 cells
-
96-well plates
-
This compound, Doxorubicin, Melphalan
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound, doxorubicin, and melphalan.
-
Treat the cells with single agents or combinations at the desired concentrations. For combination treatments, this compound can be added concurrently with doxorubicin or melphalan. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound, Doxorubicin, and Melphalan Combination
The synergistic effect of this drug combination stems from the dual attack on cancer cell survival mechanisms. Doxorubicin and melphalan induce DNA damage, which triggers apoptotic pathways. Concurrently, this compound inhibits the IKKβ kinase, preventing the activation of the pro-survival NF-κB pathway. This blockade of NF-κB-mediated anti-apoptotic gene expression sensitizes the cells to the DNA damage-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps for performing an in vitro cytotoxicity assay to evaluate the efficacy of the drug combination.
Logical Relationship of Drug Actions
This diagram illustrates the logical interplay between the three drugs, highlighting how this compound's inhibition of a key survival pathway enhances the cytotoxic effects of the DNA damaging agents.
References
- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. NF-κB signaling and crosstalk during carcinogenesis | 4open [4open-sciences.org]
- 6. Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of expression of nuclear factor kappa B (NF-kappa B) in multiple myeloma: downregulation of NF-kappa B induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of MLN120B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the in vivo use of MLN120B, a potent and selective inhibitor of IκB kinase beta (IKKβ). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of IKKβ, a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][4] This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5][6] This mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in diseases such as cancer and inflammatory disorders.
Signaling Pathway of this compound Inhibition
Caption: NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.
In Vivo Dosing and Administration Data
The following tables summarize the in vivo dosing parameters for this compound from various preclinical studies.
Table 1: this compound Dosing in Rodent Models of Cancer
| Animal Model | Disease Model | Administration Route | Vehicle | Dose | Dosing Schedule | Reference |
| SCID-hu Mouse | Multiple Myeloma | Oral Gavage | 0.5% Methylcellulose | 50 mg/kg | Twice daily for 3 weeks | [7] |
| SCID Mouse | Non-Hodgkin's Lymphoma | Oral Gavage | 5% (hydroxypropyl) methylcellulose | 120 mg/kg | Single dose | [5] |
| SCID Mouse | Non-Hodgkin's Lymphoma | Oral Gavage | 5% (hydroxypropyl) methylcellulose | 60 mg/kg | Twice, 12 hours apart | [5] |
| SCID Mouse | Non-Hodgkin's Lymphoma | Oral Gavage | 5% (hydroxypropyl) methylcellulose | 60 mg/kg | Twice daily for 28 days | [5] |
Table 2: this compound Dosing in a Rodent Model of Inflammation
| Animal Model | Disease Model | Administration Route | Vehicle | Dose | Dosing Schedule | Reference |
| Lewis Rat | Adjuvant-Induced Arthritis | Oral Gavage | Not Specified | 1, 3, 10, 30 mg/kg | Twice daily for 3 weeks | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for delivering this compound as a suspension, as has been reported in several efficacy studies.[4][5]
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose or 5% (hydroxypropyl) methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and stir bar
-
Appropriate size vials or tubes
-
Calibrated pipettes and balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add the this compound powder.
-
Slowly add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the vehicle while continuously stirring.
-
Place the container on a stir plate and stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 4°C for short-term use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: In Vivo Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound suspension
-
Appropriate gauge oral gavage needles
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Before dosing, bring the this compound suspension to room temperature and vortex thoroughly to ensure a uniform suspension.
-
Weigh each animal to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Return the animal to its cage and observe for any adverse reactions.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Important Considerations
-
Solubility: this compound has low aqueous solubility. Therefore, for oral administration, it is typically formulated as a suspension. For other routes, such as intravenous injection, specific solubilizing agents like DMSO, PEG300, and Tween80 may be required, and these formulations should be prepared fresh.[1]
-
Animal Models: The choice of animal model is critical and should be relevant to the disease being studied. The SCID-hu model, for instance, has been used for multiple myeloma to provide a human bone marrow microenvironment.[3][4][8]
-
Toxicity: It is essential to conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) of this compound in the specific animal model being used.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): For a comprehensive understanding of this compound's effects, it is recommended to perform PK/PD studies to correlate drug exposure with target engagement (e.g., inhibition of IκBα phosphorylation in tumor or relevant tissues).
By following these guidelines and protocols, researchers can effectively design and conduct in vivo studies to explore the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Animal Models of Multiple Myeloma Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLN120B Technical Support Center: Troubleshooting Solubility in Aqueous Media
Welcome to the technical support center for MLN120B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. Why is this happening and what can I do to prevent it?
A1: this compound is known to be practically insoluble in water.[1][2] Precipitation in aqueous media is a common issue and typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The organic solvent used to dissolve the stock solution (usually DMSO) can also contribute to precipitation when diluted into the aqueous buffer.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[3]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a high-concentration stock solution just before use. Avoid storing dilute aqueous solutions.
-
Sonication: Briefly sonicate your stock solution before preparing final dilutions to aid in dissolution.[3][4]
-
Warm the Solution: Gently warming the stock solution to 37°C for a short period (e.g., 10 minutes) can help dissolve the compound.[4]
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in your cell culture medium to reach the desired final concentration. This gradual dilution can sometimes prevent immediate precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] Ethanol can also be used, but the solubility is significantly lower than in DMSO.[1][2] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[2]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: this compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 73 | 199.01 | [1][2] |
| DMSO | ≥ 31 | ≥ 84.51 | [6] |
| DMSO | > 13.2 | --- | [4][5] |
| Ethanol | 5 | 13.63 | [1][2] |
| Ethanol | ≥ 8.53 | --- | [4][5] |
| Water | Insoluble | Insoluble | [1][2] |
Note: Solubility values can have slight batch-to-batch variations.[1][7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 366.80 g/mol )[1][8]
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.668 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.[4] Gentle warming to 37°C for 10 minutes can also be applied.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[2][9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the steps for diluting the high-concentration DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired experimental concentration. For example, to achieve a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visual Guides
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2][10] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11][12]
Caption: this compound inhibits IKKβ, blocking NF-κB signaling.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, from stock solution preparation to data analysis.
Caption: Workflow for this compound in cell-based experiments.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound in your experiments.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide | C19H15ClN4O2 | CID 9929127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MLN-120B Datasheet DC Chemicals [dcchemicals.com]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
optimizing MLN120B incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for the effective use of MLN120B, with a specific focus on optimizing incubation time for maximal inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ) .[1] Its primary mechanism of action is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4] It is important to note that this compound is not an mTOR inhibitor; it specifically targets the IKK complex.[5] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target genes, which are often involved in inflammation, cell survival, and proliferation.[4][5]
Q2: How does the inhibition of IKKβ by this compound affect cellular processes?
A2: By blocking the NF-κB pathway, this compound can induce a range of cellular effects. In cancer cells, particularly multiple myeloma, it has been shown to inhibit both baseline and TNF-α-induced NF-κB activation.[2][3] This leads to dose-dependent growth inhibition, induction of apoptosis, and sensitization of cancer cells to conventional chemotherapeutic agents like doxorubicin and melphalan.[2][3][5] The diagram below illustrates the point of intervention for this compound in this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kris.kl.ac.at [kris.kl.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MLN120B in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MLN120B, a potent IKKβ inhibitor, in kinase assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on potential off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, reversible, and ATP-competitive inhibitor of IkappaB kinase beta (IKKβ) with a reported IC50 of 45 nM for the recombinant enzyme.[1]
Q2: Is this compound selective for IKKβ over other IKK isoforms?
A2: this compound is reported to be highly selective for IKKβ. It does not significantly inhibit other IKK isoforms at concentrations below 50 μM.[1]
Q3: What are the known off-target effects of this compound?
A3: While highly selective for IKKβ, at concentrations significantly higher than its IC50 for IKKβ (greater than 100 μM), this compound may inhibit IKKε and other unidentified kinases. It is crucial to perform comprehensive selectivity profiling to understand the effects in your specific experimental system.
Q4: How should I prepare this compound for use in a kinase assay?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For aqueous kinase assay buffers, it is critical to determine the highest tolerable percentage of DMSO that does not impact kinase activity, which is generally up to 1-2%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Reagent instability: Kinase or ATP may have degraded. | Prepare fresh reagents for each experiment and keep them on ice until use. |
| Temperature fluctuations: Inconsistent temperature across the assay plate. | Ensure all reagents and the assay plate are at a stable and uniform temperature before initiating the reaction. | |
| High background signal | Contaminated reagents: Buffers, ATP, or kinase preparations may be contaminated. | Use high-purity, fresh reagents. Filter-sterilize buffers and prepare new ATP solutions for each experiment. |
| Sub-optimal reagent concentrations: Concentrations of ATP, substrate, or detection reagents may be too high. | Titrate each reagent to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background. | |
| Low signal or no kinase activity | Incorrect buffer composition: The pH, salt concentration, or presence of interfering substances in the buffer may be inhibiting the kinase. | Verify the buffer composition and pH. Ensure no known inhibitors of your kinase are present. |
| Sub-optimal assay conditions: The concentrations of the kinase, substrate, or ATP may be too low. | Optimize the concentrations of kinase, substrate, and ATP. Ensure the ATP concentration is near the Km value for the kinase. | |
| Compound precipitation in assay buffer | Poor aqueous solubility: The final concentration of this compound exceeds its solubility in the assay buffer. | Optimize the DMSO concentration in the final reaction mixture (typically ≤1-2%). If solubility issues persist, consider using a different formulation or solubility-enhancing excipients, ensuring they do not interfere with the assay. |
Off-Target Kinase Profile of this compound
| Kinase | IC50 | Notes |
| IKKβ (primary target) | 45 nM | Potent and selective inhibition.[1] |
| Other IKK isoforms | > 50 µM | Highly selective over other IKK family members.[1] |
| IKKε | > 100 µM | Potential for inhibition at very high concentrations. |
| Other kinases | Not reported | It is a common phenomenon for kinase inhibitors to have off-target effects due to the conserved nature of the ATP-binding pocket. |
Experimental Protocols
Biochemical Kinase Assay for IKKβ Inhibition by this compound
This protocol is a general guideline for a luminescent-based kinase assay to determine the IC50 of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide substrate for IKKβ)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare solutions of IKKβ, IKKtide, and ATP in kinase assay buffer at 2x the final desired concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the 2x IKKβ/IKKtide mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution. The final ATP concentration should be at or near the Km for IKKβ.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
troubleshooting inconsistent results with MLN120B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MLN120B, a potent and selective IκB kinase β (IKKβ) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues researchers may encounter.
1. Preparation, Solubility, and Storage
-
Question: How should I prepare and store stock solutions of this compound to ensure stability and activity?
-
Answer: Proper preparation and storage of this compound are critical for obtaining consistent results.
-
Reconstitution: this compound is soluble in DMSO and ethanol but insoluble in water. For in vitro experiments, we recommend preparing a stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound. To enhance solubility, you can warm the solution to 37°C for 10 minutes and use an ultrasonic bath.
-
Storage of Solid Compound: The solid form of this compound is stable for up to 3 years when stored at -20°C.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
-
-
-
Question: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
-
Answer: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to maintain cell health and prevent compound precipitation.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted aqueous solutions of this compound.
-
Pre-warming Medium: Before adding the this compound working solution, ensure your cell culture medium is at 37°C. Add the inhibitor to the medium and mix gently but thoroughly before applying it to the cells.
-
-
2. Inconsistent Experimental Results
-
Question: Why am I observing variable or inconsistent growth inhibition with this compound across different multiple myeloma cell lines?
-
Answer: The response to this compound can be highly dependent on the specific cell line and its underlying biology.
-
NF-κB Pathway Dependence: this compound is a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB pathway. Some cell lines may have a more active non-canonical NF-κB pathway, which is not inhibited by this compound.[1] Cell lines with constitutive activation of both canonical and non-canonical pathways may show a more modest response to this compound alone.
-
Baseline NF-κB Activity: Different cell lines exhibit varying levels of baseline NF-κB activity. The growth-inhibitory effect of this compound is often more pronounced in cell lines that are highly dependent on the canonical NF-κB pathway for survival.[2]
-
Experimental Conditions: Factors such as cell density, passage number, and the presence of growth factors in the serum can all influence the cellular response to this compound. Standardizing these experimental parameters is crucial for obtaining reproducible results.
-
-
-
Question: My results with this compound are not consistent between experiments. What are the potential sources of this variability?
-
Answer: Inconsistent results can arise from several factors, ranging from reagent handling to experimental setup.
-
Inhibitor Potency: Ensure that your this compound stock solution has not degraded. If you have been storing it for an extended period or have subjected it to multiple freeze-thaw cycles, its potency may be compromised. It is advisable to use a fresh aliquot of the inhibitor.
-
Cell Culture Conditions: Maintain consistent cell culture practices. Variations in cell passage number, confluency at the time of treatment, and serum lot can all contribute to experimental variability.
-
Assay-Specific Variability: The specific assay used to measure the effects of this compound can also introduce variability. Ensure that your assays are well-validated and that you are using appropriate controls in every experiment.
-
-
3. Off-Target Effects and Controls
-
Question: How can I be sure that the observed effects are due to the inhibition of IKKβ and not off-target effects of this compound?
-
Answer: While this compound is a selective IKKβ inhibitor, it is essential to include proper controls to validate the specificity of its effects.
-
Selectivity Profile: this compound has been shown to be highly selective for IKKβ, with an IC50 of 45 nM for the recombinant enzyme, and it does not significantly inhibit other IKK isoforms at concentrations below 50 μM.[3] However, comprehensive kinase profiling against a broader panel of kinases is always recommended for a complete understanding of its selectivity.
-
Positive and Negative Controls: In your experiments, include positive controls (e.g., TNF-α stimulation to activate the canonical NF-κB pathway) to ensure that the pathway is responsive. A negative control compound that is structurally similar to this compound but inactive against IKKβ would be ideal, if available.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of a downstream effector of IKKβ to see if it can reverse the effects of this compound.
-
Alternative Inhibition Methods: To confirm that the observed phenotype is due to the inhibition of the NF-κB pathway, consider using alternative methods to block the pathway, such as siRNA-mediated knockdown of IKKβ or other key components of the pathway.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IKKβ) | 45 nM | Recombinant IKKβ | [3] |
| IC50 (NF-κB activation) | 1.4 µM | RAW264.7 (NF-κB2-luc2 reporter) | [3] |
| 14.8 µM | RAW264.7 (IL8-luc2 reporter) | [3] | |
| 27.3 µM | RAW264.7 (TNFAIP3-luc2 reporter) | [3] | |
| Growth Inhibition | 25% to 90% | Multiple Myeloma Cell Lines | [2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blot for IκBα Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) for 90 minutes. For stimulation, add TNF-α (e.g., 10 ng/mL) for the last 15 minutes of the incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for testing this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.
Caption: A generalized experimental workflow for evaluating the effects of this compound.
References
- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
determining the optimal MLN120B concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of MLN120B for half-maximal inhibitory concentration (IC50) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible ATP-competitive inhibitor of IκB kinase β (IKKβ).[1] Its primary mechanism of action is the inhibition of the canonical Nuclear Factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Q2: What is the reported IC50 of this compound?
The in vitro potency of this compound has been determined against the recombinant IKKβ enzyme. However, the IC50 in cell-based assays can vary significantly depending on the cell line and experimental conditions.
| Target/Assay | IC50 | Reference |
| Recombinant IKKβ | 45 nM | [1] |
| Multiple Myeloma Cell Lines | Dose-dependent growth inhibition (25-90%) | [2] |
Q3: Which signaling pathway is affected by this compound?
This compound specifically targets the canonical NF-κB signaling pathway. Below is a diagram illustrating the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. It is advisable to perform a wide range of concentrations in the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO as the treated wells (typically ≤ 0.1%).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your cell line.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.
-
Troubleshooting Guide
Q4: My IC50 values are not consistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their characteristics and drug sensitivity.
-
Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variability in the final readout.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent and low (ideally ≤ 0.1%) across all wells.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
Q5: I am not observing a dose-dependent inhibition. What should I check?
-
Concentration Range: The selected concentration range of this compound may be too narrow or not centered around the IC50. Try a broader range of concentrations in your next experiment.
-
Compound Solubility: this compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any precipitation. If solubility is an issue, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Cell Line Resistance: The chosen cell line may be resistant to this compound. This could be due to low expression of IKKβ or the activation of alternative survival pathways.
Q6: The viability of my control cells is low. What can I do?
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before seeding.
-
Contamination: Check for any signs of microbial contamination in your cell culture.
-
Reagent Quality: Ensure that the culture medium, FBS, and other reagents are of high quality and not expired.
Q7: How do I interpret my IC50 results?
The IC50 value represents the concentration of this compound required to inhibit the growth or viability of your cells by 50% under the specific experimental conditions used. A lower IC50 value indicates higher potency. It is important to compare your results with published data for similar cell lines and to consider the therapeutic window of the compound by also testing its effect on non-cancerous cell lines if applicable.
References
MLN120B stability in cell culture media over time
Welcome to the technical support center for MLN120B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues, with a focus on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ) with an IC50 of approximately 45-60 nM.[1][2] It plays a crucial role in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and cell survival genes.[3][4][5]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: Is this compound stable in aqueous cell culture media at 37°C?
While specific public data on the degradation kinetics of this compound in cell culture media is limited, it is a common issue for small molecules to exhibit instability in aqueous solutions at 37°C over extended incubation periods.[6] Factors such as media components, pH, and exposure to light can influence the stability of the compound.[7] Therefore, for experiments with long incubation times, it is advisable to assess the stability of this compound under your specific experimental conditions.
Q4: How often should I replace the cell culture medium containing this compound in my long-term experiments?
Given the potential for degradation, for multi-day experiments, it is best practice to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration. However, the optimal frequency should be determined by a stability assessment under your specific experimental conditions.
Q5: Can this compound bind to plasticware?
Hydrophobic compounds have the potential to adsorb to the plastic surfaces of culture plates and tubes, which can lower the effective concentration in the medium.[6] To minimize this, using low-adhesion plasticware can be considered.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to its stability.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Potential Cause: Degradation of this compound in the cell culture medium during incubation.
-
Solution: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. For long-term assays, perform a time-course experiment to determine the stability of this compound in your specific medium (see the detailed protocol below). Consider replenishing the medium with fresh compound at regular intervals.
-
-
Potential Cause: Adsorption of this compound to plasticware.
-
Solution: Consider using low-adhesion plasticware for your experiments to minimize the loss of compound due to surface binding.
-
-
Potential Cause: Incorrect preparation or storage of stock solutions.
-
Solution: Ensure that the DMSO stock solution of this compound is stored in aliquots at -80°C to avoid multiple freeze-thaw cycles. Use fresh or properly stored aliquots for each experiment.
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent compound concentration due to degradation.
-
Solution: Standardize the preparation of the this compound working solution and the timing of its addition to the cells. Always use a freshly prepared solution.
-
-
Potential Cause: Interaction with media components.
-
Solution: Be aware that components in the cell culture medium or serum could potentially interact with this compound. If you observe significant variability, consider testing the compound's stability in both serum-free and serum-containing media.
-
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-adhesion microcentrifuge tubes or a 96-well plate
-
Incubator set to 37°C and 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration that you typically use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or a plate. Place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Sample Preparation for HPLC-MS:
-
For samples containing serum, perform a protein precipitation step by adding 2 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
For serum-free samples, a dilution with an appropriate solvent may be sufficient.
-
-
HPLC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
Use the following table to summarize your quantitative stability data.
| Time Point (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| 72 | [Measured Concentration] | [Calculated %] |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding MLN120B precipitation in working solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of MLN120B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is important to use fresh, anhydrous DMSO as moisture can negatively impact the solubility of the compound.[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies across different solvents. Quantitative data from various sources is summarized in the table below.
| Solvent | Solubility | Source |
| DMSO | >13.2 mg/mL | APExBIO[1] |
| DMSO | ≥ 31 mg/mL (84.51 mM) | MedchemExpress[2] |
| DMSO | 73 mg/mL (199.01 mM) | Selleck Chemicals[4] |
| DMSO | 30 mg/mL | Cayman Chemical |
| Ethanol | ≥8.53 mg/mL (with gentle warming and ultrasonic) | APExBIO[1] |
| Ethanol | 5 mg/mL (13.63 mM) | Selleck Chemicals[5] |
| Water | Insoluble | Selleck Chemicals[4][5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | Cayman Chemical[6] |
Q3: My this compound is precipitating out of my working solution. What can I do to prevent this?
A3: Precipitation of this compound in aqueous working solutions is a common issue due to its low water solubility. Here are several troubleshooting steps:
-
Ensure the final DMSO concentration is low: When diluting your DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5%, to avoid cellular toxicity and reduce the chance of precipitation.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution. This gradual change in solvent composition can help keep the compound in solution.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) aqueous medium can aid in solubility.[1]
-
Gentle mixing: When preparing the working solution, mix gently by inversion or slow vortexing. Vigorous agitation can sometimes promote precipitation.
-
Prepare fresh solutions: It is highly recommended to prepare working solutions fresh for each experiment and use them promptly. Long-term storage of diluted aqueous solutions is not recommended.[1][7]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[1][2] This helps to avoid repeated freeze-thaw cycles which can degrade the compound. Stock solutions are generally stable for up to one month at -20°C and for longer periods (e.g., one year) at -80°C.[4][7]
Troubleshooting Guide
Issue: Precipitate observed in the this compound stock solution in DMSO.
-
Possible Cause: The compound may not be fully dissolved.
-
Solution:
Issue: Cloudiness or precipitation appears immediately upon dilution of the DMSO stock into an aqueous medium.
-
Possible Cause: The aqueous solubility limit has been exceeded.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the final percentage of DMSO in your working solution, being mindful of the tolerance of your experimental system (typically <0.5% for cell-based assays).[1]
-
Consider using a different formulation for in vivo studies, such as a suspension in 0.5% methylcellulose or a solution containing co-solvents like PEG300 and Tween-80.[2][3]
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 366.8 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 3.67 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube until the compound is completely dissolved. If necessary, warm the tube briefly at 37°C or sonicate for a few minutes to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
-
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Western Blot Bands with MLN120B
Welcome to the technical support center for researchers, scientists, and drug development professionals using MLN120B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected bands in your Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1] IKKβ is a critical component of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, thereby blocking its transcriptional activity.[2][3]
Q2: I've treated my cells with this compound and see a decrease in phosphorylated IκBα as expected, but I'm also seeing some unexpected bands when I probe for other NF-κB pathway proteins. Why might this be happening?
While this compound is selective for IKKβ and the canonical NF-κB pathway, its inhibition can sometimes lead to compensatory activation of the non-canonical NF-κB pathway in certain cell types.[1][4] This can result in changes in the expression and post-translational modifications of non-canonical pathway proteins like p100, p52, and RelB, which may appear as unexpected bands on your Western blot.
Q3: Could the unexpected bands be due to off-target effects of this compound?
While this compound is highly selective for IKKβ in the nanomolar range, at much higher concentrations (micromolar range), it may inhibit other kinases, such as IKKε. It is crucial to use the recommended concentration range for your specific cell type and experimental conditions to minimize off-target effects.
Q4: Are there any known post-translational modifications of NF-κB proteins that could be altered by this compound treatment and lead to band shifts?
Yes, NF-κB proteins, particularly the p65 subunit, are subject to numerous post-translational modifications (PTMs) including phosphorylation, acetylation, methylation, and ubiquitination.[1][4][5][6] While this compound directly inhibits IKKβ-mediated phosphorylation of IκBα, the downstream effects on the signaling network could indirectly influence other PTMs on NF-κB proteins, potentially causing shifts in their molecular weight.
Troubleshooting Unexpected Western Blot Bands
This guide will help you systematically troubleshoot and interpret unexpected bands when using this compound.
Scenario 1: Unexpected Bands When Probing for Canonical NF-κB Pathway Proteins (p65, IκBα)
| Observation | Potential Cause | Recommended Action |
| Multiple bands for p65 | Post-translational modifications (PTMs): p65 can be phosphorylated at multiple sites, acetylated, or ubiquitinated, leading to bands of slightly different molecular weights.[1][5] | - Consult the literature for known PTMs of p65 in your cell model. - Use antibodies specific to modified forms of p65 to confirm. - Treat lysates with phosphatases to see if bands collapse into a single band. |
| Protein degradation: Lower molecular weight bands may be degradation products. | - Ensure fresh protease and phosphatase inhibitors are used in your lysis buffer.[7] - Keep samples on ice throughout the preparation process. | |
| Splice variants: Different isoforms of p65 may exist. | - Check protein databases like UniProt for known splice variants. | |
| Higher molecular weight bands for IκBα | Phosphorylation: Although this compound inhibits IKKβ, basal or other kinase-mediated phosphorylation might still occur. Phosphorylated IκBα runs slightly slower. | - Run a control lane with lysate from untreated, stimulated cells to identify the position of phosphorylated IκBα. |
| Ubiquitination: Ubiquitinated IκBα will have a significantly higher molecular weight. | - Treat lysates with a deubiquitinase (DUB) to see if the higher molecular weight band disappears. |
Scenario 2: Unexpected Bands When Probing for Non-Canonical NF-κB Pathway Proteins (p100, p52, RelB)
| Observation | Potential Cause | Recommended Action |
| Increased intensity of the p52 band and decreased intensity of the p100 band | Activation of the non-canonical pathway: Inhibition of the canonical pathway by this compound can sometimes lead to a compensatory increase in the processing of p100 to p52.[1] | - This may be a real biological effect of this compound in your cell line. - Perform a time-course and dose-response experiment with this compound to confirm this effect. - Analyze the nuclear translocation of RelB and p52 to confirm non-canonical pathway activation.[8] |
| Multiple bands for RelB | Post-translational modifications: RelB can also be post-translationally modified. | - Check the literature for known PTMs of RelB. |
| Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | - Run a control lane with lysate from cells known not to express RelB. - Use a blocking peptide if available. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing NF-κB Pathway Activation after this compound Treatment
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytoplasmic and nuclear extract). For nuclear fractionation, use a specialized kit.
2. Protein Quantification
-
Determine the protein concentration of your lysates using a BCA or Bradford assay.
3. Sample Preparation
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended.[9]
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See table below for recommended dilutions).
8. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST.
9. Secondary Antibody Incubation
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
10. Washing
-
Wash the membrane three times for 10-15 minutes each with TBST.
11. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager or X-ray film.
Recommended Antibody Dilutions and Expected Molecular Weights
| Target Protein | Primary Antibody Dilution | Expected Molecular Weight (kDa) |
| Phospho-IκBα (Ser32/36) | 1:1000 | ~40 |
| Total IκBα | 1:1000 | ~39 |
| p65 (RelA) | 1:1000 | ~65 |
| p100/p52 (NFKB2) | 1:1000 | ~120 / ~52 |
| RelB | 1:1000 | ~68 |
| IKKβ | 1:1000 | ~87 |
| β-Actin (Loading Control) | 1:5000 | ~42 |
Visualizing Signaling Pathways and Workflows
Caption: this compound inhibits IKKβ in the canonical NF-κB pathway.
Caption: Standard Western blot workflow for this compound experiments.
Caption: Troubleshooting decision tree for unexpected Western blot bands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttranslational modifications of NF-κB: another layer of regulation for NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Noncanonical NF-κB Signaling Is Limited by Classical NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MLN120B Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the IKKβ inhibitor, MLN120B, in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the integrity of experimental outcomes and the welfare of the animals.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.
| Observed Issue | Potential Cause | Suggested Action |
| Significant Weight Loss (>15%) and Dehydration | - Gastrointestinal (GI) toxicity leading to diarrhea and reduced food/water intake. - Systemic inflammatory response. | - Immediately provide supportive care, including subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution). - Offer palatable, high-calorie food supplements. - Consider dose reduction or temporary cessation of this compound treatment. - Monitor animal weight and hydration status daily. |
| Diarrhea and/or Soiled Perianal Region | - Direct irritant effect of this compound or its metabolites on the GI tract. - Inhibition of IKKβ in intestinal epithelial cells, potentially leading to increased apoptosis and compromised barrier function. | - Maintain meticulous cage hygiene to prevent secondary infections. - Apply a barrier cream to the perianal area to prevent skin irritation. - Ensure ad libitum access to fresh water to prevent dehydration. - If severe, consider dose reduction. |
| Lethargy, Hunched Posture, and Reduced Activity | - General malaise due to systemic toxicity. - Potential hepatotoxicity. - Immune system modulation. | - Perform a full clinical assessment of the animal. - Collect blood samples for complete blood count (CBC) and serum biochemistry to assess for hematological and liver toxicity. - Palpate the abdomen to check for signs of organomegaly. - Consider dose reduction or euthanasia if the animal's condition deteriorates. |
| Skin Redness, Flaking, or Lesions | - Inhibition of IKKβ in keratinocytes can lead to an inflammatory skin condition resembling interface dermatitis. | - Document and photograph the skin lesions to monitor progression. - Score the severity of the dermatitis using a standardized scale. - Consider topical application of a mild corticosteroid cream after consulting with a veterinarian. - If lesions are severe or widespread, a dose reduction or termination of the experiment may be necessary. |
| Elevated Liver Enzymes (ALT, AST) | - Direct hepatotoxicity of this compound or its metabolites. - IKKβ inhibition can sensitize hepatocytes to apoptosis. | - Confirm elevated liver enzymes with a repeat blood test. - Consider a dose-response study to determine a non-toxic dose. - At necropsy, collect liver tissue for histopathological analysis to assess the extent of liver damage. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ).[1] IKKβ is a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of NF-κB target genes, many of which are involved in inflammation and cell survival.
2. What are the most common toxicities observed with IKKβ inhibitors in animal models?
Based on studies with various IKKβ inhibitors and knockout mouse models, the most anticipated toxicities include:
-
Gastrointestinal (GI) Toxicity: Inhibition of IKKβ in intestinal epithelial cells can lead to increased apoptosis, compromising the intestinal barrier and causing diarrhea.[2]
-
Hepatotoxicity: The liver is a potential target for toxicity, with evidence suggesting that IKKβ inhibition can lead to hepatocyte apoptosis and liver damage.[3][4][5]
-
Dermatological Toxicity: Inhibition of NF-κB signaling in the skin can result in an inflammatory skin disease that resembles interface dermatitis.[6][7]
3. What is a recommended starting dose and administration route for this compound in mouse models of multiple myeloma?
In a severe combined immunodeficient (SCID)-hu mouse model of human multiple myeloma, this compound has been administered orally at a dose of 50 mg/kg twice daily.[8] It is crucial to perform a dose-finding study in your specific animal model to determine the optimal therapeutic dose with an acceptable toxicity profile.
4. How should I monitor for this compound-induced toxicity in my animal studies?
A comprehensive monitoring plan should include:
-
Daily Clinical Observations: Monitor for changes in behavior (lethargy, hunched posture), appearance (piloerection, unkempt fur), and signs of GI distress (diarrhea).
-
Body Weight Measurement: Record body weights at least three times per week. A weight loss of more than 15% is considered a significant adverse event.
-
Blood Analysis: If feasible, perform periodic blood collections for complete blood count (CBC) to assess for hematological abnormalities and serum biochemistry to monitor liver and kidney function.
-
Dermatological Assessment: Regularly inspect the skin for any signs of redness, scaling, or lesions.
5. Are there any known strategies to mitigate this compound toxicity?
Currently, there are no specific antidotes for this compound toxicity. Management is primarily supportive and may include:
-
Dose Adjustment: Reducing the dose or altering the dosing schedule can often alleviate toxicities.
-
Supportive Care: Providing fluid therapy for dehydration and nutritional support can help animals tolerate treatment.
-
Topical Treatments: For skin toxicities, topical anti-inflammatory agents may be beneficial, following veterinary consultation.
III. Quantitative Data Summary
The following tables provide an illustrative summary of potential dose-dependent toxicities of this compound in a hypothetical 14-day mouse study. Note: This data is for exemplary purposes and should be confirmed in your specific experimental setting.
Table 1: Illustrative Hematological Parameters in Mice Treated with this compound
| Parameter | Control (Vehicle) | This compound (25 mg/kg, bid) | This compound (50 mg/kg, bid) | This compound (100 mg/kg, bid) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.5 | 6.5 ± 1.8 | 4.2 ± 1.1 |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 1.9 ± 0.6 | 1.5 ± 0.4 | 0.9 ± 0.3 |
| Lymphocytes (x10⁹/L) | 6.1 ± 0.9 | 5.7 ± 1.0 | 4.8 ± 1.2 | 3.1 ± 0.8** |
| Red Blood Cells (x10¹²/L) | 9.2 ± 0.5 | 9.0 ± 0.6 | 8.8 ± 0.7 | 8.5 ± 0.9 |
| Platelets (x10⁹/L) | 850 ± 150 | 820 ± 160 | 750 ± 180 | 680 ± 200 |
| p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD. |
Table 2: Illustrative Clinical Chemistry Parameters in Mice Treated with this compound
| Parameter | Control (Vehicle) | This compound (25 mg/kg, bid) | This compound (50 mg/kg, bid) | This compound (100 mg/kg, bid) |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 55 ± 12 | 98 ± 25 | 250 ± 60** |
| Aspartate Aminotransferase (AST) (U/L) | 65 ± 15 | 80 ± 20 | 150 ± 40 | 420 ± 95** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 28 ± 7 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD. |
IV. Experimental Protocols
1. In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., multiple myeloma cell line) in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume three times a week using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Group 2: this compound at 25 mg/kg.
-
Group 3: this compound at 50 mg/kg.
-
Group 4: this compound at 100 mg/kg.
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) twice daily (bid) for 21 consecutive days.
-
Toxicity Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
At the end of the study, collect blood via cardiac puncture for CBC and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, spleen, kidneys, intestines, skin) for histopathological examination.
-
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size per institutional guidelines.
2. Protocol for Assessing Gastrointestinal Toxicity
-
Fecal Scoring: Observe the consistency of feces daily and score as follows: 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed feces; 3 = diarrhea.
-
Intestinal Histopathology: At necropsy, collect sections of the small and large intestine. Fix in 10% neutral buffered formalin, process, and embed in paraffin. Stain sections with hematoxylin and eosin (H&E) and evaluate for signs of inflammation, epithelial damage, and changes in villus length and crypt depth.
3. Protocol for Assessing Dermatological Toxicity
-
Visual Scoring: Visually inspect the skin of the animals three times a week. Score for erythema (redness) and scaling using a 0-4 scale (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).
-
Skin Biopsy: If significant skin lesions develop, a punch biopsy can be taken from the affected area for histopathological analysis to characterize the inflammatory infiltrate.
V. Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the canonical NF-κB signaling pathway.
Caption: Decision workflow for managing toxicities observed during this compound animal studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
how to control for MLN120B off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the IKKβ inhibitor, MLN120B. The focus is on strategies to identify and control for potential off-target kinase activity to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of this compound?
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of IκB kinase β (IKKβ) with a reported IC50 of approximately 45-60 nM in biochemical assays.[1][2] It has been shown to be highly selective against other IKK isoforms, not inhibiting them at concentrations below 50 μM.[1][3]
Q2: How can I identify the off-target kinases of this compound in my experimental system?
To identify potential off-target effects, a systematic approach involving both biochemical and cellular assays is recommended. The first step is typically a broad kinase screen, followed by cellular validation of the identified hits.
Troubleshooting Guide: Controlling for Off-Target Activity
This guide provides a structured workflow for identifying, validating, and mitigating potential off-target effects of this compound.
Step 1: Characterize the Kinase Selectivity Profile
The initial step is to understand the inhibitory activity of this compound against a broad range of kinases. This is crucial as most kinase inhibitors are not entirely specific and can interact with multiple kinases, especially at higher concentrations.
Experiment: In Vitro Kinase Profiling.
Objective: To determine the IC50 values of this compound against a large, representative panel of human kinases.
Expected Outcome: A table of IC50 values that quantifies the potency of this compound against its intended target (IKKβ) and any potential off-targets. This allows for the calculation of a selectivity score.
Data Presentation: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKKβ | Notes |
| IKKβ (On-Target) | 50 | 1 | Primary Target |
| Kinase A | 500 | 10 | Potential Off-Target |
| Kinase B | 2,500 | 50 | Moderate Off-Target |
| Kinase C | >10,000 | >200 | Not a significant off-target |
| IKKα | >50,000 | >1000 | High selectivity over this isoform[1][3] |
| IKKε | >50,000 | >1000 | High selectivity over this isoform |
This table is a template. Researchers should generate this data for this compound using a kinase profiling service.
Step 2: Confirm Target Engagement in a Cellular Context
Once potential off-targets are identified biochemically, it is essential to confirm that this compound engages these targets within intact cells. Cellular target engagement assays can help differentiate between biochemical artifacts and true cellular off-target effects.
Experiment: Cellular Thermal Shift Assay (CETSA).
Objective: To determine if this compound binds to and stabilizes IKKβ and potential off-target kinases in live cells, confirming target engagement.
Expected Outcome: A shift in the melting temperature (Tagg) of a target protein in the presence of this compound indicates direct binding. This can be performed for the primary target (IKKβ) and suspected off-targets.
Experimental Workflow for CETSA
Caption: CETSA workflow to validate target engagement in cells.
Step 3: Validate the Phenotypic Effect using Orthogonal Methods
To ensure that the observed biological effect is a direct result of IKKβ inhibition and not an off-target activity, it is crucial to use methods that are independent of the inhibitor's chemical structure.
Experiment 1: Genetic Knockdown (siRNA/CRISPR).
Objective: To determine if genetic knockdown of IKKβ phenocopies the effect of this compound treatment.
Expected Outcome: If the phenotype observed with this compound is due to on-target activity, then reducing IKKβ protein levels via siRNA or knocking out the gene via CRISPR should result in a similar biological effect.
Logical Relationship for Phenotypic Validation
Caption: Validating on-target effects with genetic approaches.
Experiment 2: Use of a Structurally Unrelated IKKβ Inhibitor.
Objective: To confirm that a different IKKβ inhibitor with a distinct chemical scaffold and likely a different off-target profile produces the same phenotype.
Expected Outcome: If two structurally different IKKβ inhibitors cause the same biological effect, it is more likely that this effect is mediated by their common on-target, IKKβ.
Alternative IKKβ Inhibitors
| Inhibitor | Chemical Scaffold | Reported IC50 for IKKβ |
| This compound | β-carboline | 45-60 nM |
| BMS-345541 | Allosteric inhibitor | 0.3 µM |
| TPCA-1 | Thiophene carboxamide | 17.9 nM |
| PS-1145 | β-carboline | 88 nM |
Detailed Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This protocol is adapted for a standard in vitro kinase assay to determine the potency of this compound against a purified kinase.
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, its specific peptide substrate, and reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Inhibitor Addition: Add this compound at various concentrations (typically a 10-point serial dilution) to the wells. Include a DMSO-only control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in intact cells.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., IKKβ).
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of this compound indicates thermal stabilization and target engagement.
Protocol 3: siRNA-Mediated Knockdown and Inhibitor Treatment
This protocol describes how to use siRNA to validate the on-target effects of this compound.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Solution A: Dilute IKKβ-targeting siRNA or a non-targeting control siRNA in transfection medium.
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in transfection medium.
-
Combine Solution A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qRT-PCR.
-
Inhibitor Treatment and Phenotypic Assay: Treat the remaining siRNA-transfected cells with this compound or vehicle. Perform the desired functional assay to measure the biological phenotype.
-
Data Analysis: Compare the phenotype in cells treated with IKKβ siRNA to those treated with the non-targeting control siRNA and this compound.
Signaling Pathway: Canonical NF-κB Activation
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
Validation & Comparative
A Comparative Analysis of MLN120B and PS-1145: Efficacy as IKKβ Inhibitors
In the landscape of targeted cancer therapy, the inhibition of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway, has emerged as a promising strategy. Among the small molecule inhibitors developed to target this pathway, MLN120B and PS-1145 have been subjects of significant preclinical investigation, particularly in the context of multiple myeloma. This guide provides a detailed comparison of the efficacy of this compound and PS-1145, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action and Target Specificity
Both this compound and PS-1145 are potent inhibitors of IKKβ (also known as IKK2), the catalytic subunit of the IKK complex responsible for the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, leading to the release and nuclear translocation of the NF-κB transcription factor. Once in the nucleus, NF-κB promotes the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting IKKβ, both this compound and PS-1145 block this cascade, thereby preventing NF-κB activation.[1][2]
While both compounds target IKKβ, this compound has been described as a more selective and stable inhibitor compared to PS-1145.[2] This enhanced selectivity may translate to fewer off-target effects and a more favorable therapeutic window.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and PS-1145. It is important to note that direct head-to-head comparative studies across a wide range of cell lines are limited, and thus the data presented here is compiled from various sources. Experimental conditions, such as cell lines and assay methodologies, may vary between studies.
Table 1: IKKβ Kinase Inhibition
| Compound | IC50 (IKKβ) | Assay Conditions | Reference |
| This compound | 45 nM | Recombinant IKKβ | [1] |
| PS-1145 | 88 nM | IKK complex | [3] |
Table 2: Inhibition of Cell Growth in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (Growth Inhibition) | Assay | Reference |
| This compound | MM.1S, U266, INA6 | 25-90% inhibition at various doses | MTT Assay | [4] |
| PS-1145 | RPMI 8226 | Not explicitly defined | MTT Assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and PS-1145 are provided below.
IKKβ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound or PS-1145)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant IKKβ enzyme, the IKKβ substrate, and the kinase assay buffer.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting the amount of ADP produced using a commercially available kit.
-
Plot the percentage of kinase inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or PS-1145 on the viability and proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, MM.1S)
-
Complete culture medium
-
Test compounds (this compound or PS-1145)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined density. For suspension cells, centrifugation of the plate may be required for media changes.
-
Allow the cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat the cells with various concentrations of this compound or PS-1145. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
For suspension cells, centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 for growth inhibition.
In Vivo Tumor Growth Inhibition in a SCID-hu Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound or PS-1145 in a humanized mouse model of multiple myeloma.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human fetal bone fragments
-
Human multiple myeloma cells (e.g., INA-6)
-
Test compounds (this compound or PS-1145) formulated for in vivo administration
-
Anesthesia
-
Calipers for tumor measurement (if applicable)
-
ELISA kits for detecting human M-protein in mouse serum
Procedure:
-
Surgically implant human fetal bone fragments subcutaneously into SCID mice. Allow for vascularization of the implant over several weeks.
-
Inject human multiple myeloma cells directly into the implanted human bone.
-
Monitor tumor engraftment and growth by measuring the levels of human M-protein in the mouse serum using ELISA.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound, PS-1145, or a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor burden by regularly measuring serum M-protein levels.
-
At the end of the study, euthanize the mice and harvest the implanted bones and other organs for histological and molecular analysis.
-
Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compounds.[5][6]
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB pathway inhibition by this compound and PS-1145.
Experimental Workflow Diagram
Caption: Workflow for in vitro comparison of IKK inhibitors.
References
- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MLN120B and BAY 11-7082 for NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right NF-κB Inhibitor
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a critical target for therapeutic intervention. Among the chemical probes used to dissect NF-κB signaling, MLN120B and BAY 11-7082 are two widely utilized inhibitors. This guide provides a comprehensive comparison of their performance, mechanism of action, and specificity, supported by experimental data to aid researchers in making an informed decision for their experimental needs.
Executive Summary
This compound emerges as a potent, selective, and reversible inhibitor of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway. Its well-defined mechanism of action and high selectivity make it a suitable tool for targeted studies of IKKβ-dependent NF-κB signaling. In contrast, BAY 11-7082, while an effective inhibitor of NF-κB activation, exhibits a more complex and less specific mechanism. It is an irreversible inhibitor that prevents the phosphorylation of IκBα, but has been reported to have multiple off-target effects, including the inhibition of ubiquitin-specific proteases and the NLRP3 inflammasome. Notably, studies suggest that the cytotoxicity of BAY 11-7082 can be independent of its NF-κB inhibitory activity, a critical consideration for its application in cell-based assays.
Data Presentation: Quantitative Comparison of this compound and BAY 11-7082
The following table summarizes the key quantitative parameters for this compound and BAY 11-7082 based on available literature. It is important to note that the IC50 values are highly dependent on the specific assay conditions, cell type, and stimulus used.
| Parameter | This compound | BAY 11-7082 |
| Primary Target | IκB kinase β (IKKβ) | IκBα phosphorylation (upstream kinase) |
| Mechanism of Action | ATP-competitive, reversible | Irreversible, covalent modification |
| IC50 (IKKβ, recombinant) | 45 nM[1] | Not reported as a direct IKKβ inhibitor |
| IC50 (TNFα-induced IκBα phosphorylation) | Not consistently reported | ~10 µM in tumor cells[2] |
| IC50 (NF-κB reporter assay) | 1.4 - 27.3 µM (LPS-induced, cell-dependent)[1] | Effective inhibition at 30-100 µM[3][4] |
| Known Off-Targets | Does not inhibit other IKK isoforms at IC50 < 50 µM[1] | USP7 (IC50 = 0.19 µM), USP21 (IC50 = 0.96 µM), NLRP3 inflammasome, Ubc13, UbcH7, LUBAC[2][5][6] |
| Reversibility | Reversible | Irreversible |
Signaling Pathways and Mechanisms of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), leading to the activation of the IKK complex. This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate gene transcription.
This compound acts as a direct, ATP-competitive inhibitor of IKKβ. By binding to the ATP pocket of IKKβ, it prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex and sequestering NF-κB in the cytoplasm.[1]
BAY 11-7082 inhibits the phosphorylation of IκBα, which is a crucial step for NF-κB activation.[2] However, its precise molecular target for this effect is not as clearly defined as that of this compound. It has been proposed to act on an upstream kinase of IκBα. Furthermore, BAY 11-7082 is an irreversible inhibitor and has been shown to have off-target activities, including the inhibition of enzymes involved in the ubiquitin pathway.[5][6] This lack of specificity can lead to cellular effects that are independent of NF-κB inhibition, a critical consideration for interpreting experimental results.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the efficacy of NF-κB inhibitors.
Western Blot for IκBα Phosphorylation and Degradation
This assay directly measures the upstream event in NF-κB activation. Inhibition of IKKβ by this compound or the upstream kinase by BAY 11-7082 will prevent the phosphorylation and subsequent degradation of IκBα.
Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus (e.g., 10 ng/mL TNFα) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. A reporter construct containing a luciferase gene under the control of NF-κB response elements is transfected into cells.
Workflow:
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Plating and Treatment: After 24 hours, plate the transfected cells and pre-treat with inhibitors as described for the Western blot.
-
Stimulation: Stimulate the cells with an appropriate agonist for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Workflow:
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with inhibitors and stimuli as previously described. Prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for ³²P) or appropriate imaging techniques for non-radioactive labels.
Conclusion and Recommendations
The choice between this compound and BAY 11-7082 for NF-κB inhibition studies should be guided by the specific research question and the experimental context.
-
For targeted investigation of IKKβ's role in NF-κB signaling, this compound is the superior choice. Its high potency, selectivity, and well-defined mechanism of action provide greater confidence in attributing observed effects to the inhibition of IKKβ.
-
BAY 11-7082 can be a useful tool for initial screens or when a broader inhibition of NF-κB activation is desired, but its results must be interpreted with caution. Its off-target effects and irreversible nature necessitate thorough validation with more specific inhibitors or genetic approaches to confirm that the observed phenotype is indeed due to NF-κB inhibition. Researchers should be particularly wary of its potential for cytotoxicity that is independent of the NF-κB pathway.[3][4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 4. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
selectivity profile of MLN120B compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the kinase inhibitor MLN120B with other relevant inhibitors, focusing on its selectivity profile. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Comparative Selectivity of this compound
This compound is a potent and highly selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1] Its high selectivity is a critical attribute, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50) of this compound and other notable IKK inhibitors against their primary targets and other kinases. This data, compiled from various sources, highlights the selectivity profile of each compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Kinase Activities (IC50 in nM) |
| This compound | IKKβ (IKK2) | 45 | Does not inhibit other IKK isoforms at concentrations below 50,000 nM.[1] |
| PS-1145 | IKKβ | 88 | - |
| BMS-345541 | IKKβ, IKKα | 300 (IKKβ), 4000 (IKKα) | - |
| SC-514 | IKKβ | 3000-12000 | Does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases. |
| LY2409881 | IKKβ | 30 | >10-fold selectivity over IKKα and other common kinases.[2] |
| IKK-16 | IKKβ, IKK complex, IKKα | 40 (IKKβ), 70 (IKK complex), 200 (IKKα) | - |
| TPCA-1 | IKKβ | 17.9 | 22-fold selectivity over IKKα.[2] |
| MRT67307 | IKKε, TBK1 | 160 (IKKε), 19 (TBK1) | Does not inhibit IKKα or IKKβ even at 10,000 nM. Also a potent inhibitor of ULK1 (45 nM) and ULK2 (38 nM).[2] |
| BAY-985 | TBK1, IKKε | 2 (TBK1, low ATP), 30 (TBK1, high ATP), 2 (IKKε) | - |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development and application. Biochemical assays are fundamental in quantifying the potency of an inhibitor against a panel of kinases. Below is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 value of an inhibitor, such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol outlines the steps to measure the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., IKKβ)
-
Kinase-specific substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Kinase Reaction:
-
Add the inhibitor dilutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
References
Validating MLN120B's Effect on NF-κB: A Comparative Guide to Reporter Assay Analysis
For researchers investigating inflammatory diseases and cancer, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical therapeutic target. MLN120B, a potent and selective IκB kinase β (IKKβ) inhibitor, has emerged as a key tool for dissecting and potentially controlling this pathway. This guide provides a comparative analysis of this compound's efficacy in inhibiting NF-κB activation, validated through luciferase reporter assays. We present a summary of its performance alongside other known IKKβ inhibitors, detailed experimental protocols for validation, and visual representations of the signaling pathway and experimental workflow.
Performance Comparison of IKKβ Inhibitors
| Inhibitor | IC50 | Assay System | Cell Type | Stimulus | Citation |
| This compound | 45 nM | Cell-free kinase assay | Recombinant IKKβ | - | [1] |
| 1.4 µM | NF-kB2-luc2 reporter assay | RAW264.7 | LPS | [1] | |
| 14.8 µM | IL8-luc2 reporter assay | RAW264.7 | LPS | [1] | |
| 27.3 µM | TNFAIP3-luc2 reporter assay | RAW264.7 | LPS | [1] | |
| BMS-345541 | 0.3 µM | Cell-free kinase assay | IKK-2 | - | |
| PS-1145 | 88 nM | Cell-free kinase assay | IKK | - |
Note: The variation in this compound's IC50 values across different reporter constructs in RAW264.7 cells highlights the context-dependent nature of inhibitor efficacy.
NF-κB Signaling Pathway and this compound's Mechanism of Action
The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. The IKK complex, which includes the catalytic subunit IKKβ, then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in the inflammatory response. This compound exerts its inhibitory effect by selectively targeting IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation and activation of NF-κB.[2][3]
References
Comparative Guide: Selectivity of MLN120B Against IKK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the IκB kinase (IKK) inhibitor, MLN120B, with a focus on its selectivity for different IKK isoforms. The information presented is supported by experimental data to aid in the evaluation of this compound as a specific research tool and potential therapeutic agent.
Introduction to this compound and the IKK Family
This compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. This complex is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. The IKK complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). While both IKKα and IKKβ can phosphorylate the inhibitor of NF-κB (IκBα), IKKβ is the dominant kinase in the canonical NF-κB pathway, which is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). The high degree of homology between the ATP-binding sites of IKKα and IKKβ presents a challenge for the development of isoform-specific inhibitors.
In Vitro Kinase Activity of this compound
This compound has been demonstrated to be a highly potent and selective inhibitor of IKKβ. It functions as a reversible and ATP-competitive inhibitor.[1]
Table 1: Inhibitory Activity of this compound against IKK Isoforms
| Kinase | IC50 (nM) | Fold Selectivity (IKKα/IKKβ) |
| IKKβ | 45[1] | 1 |
| IKKα | >50,000[1] | >1,111 |
| IKKγ | Not an enzyme | N/A |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is compiled from publicly available sources.
Cellular Activity of this compound
In cellular assays, this compound effectively inhibits the canonical NF-κB pathway. Treatment of cells with this compound has been shown to block the phosphorylation and subsequent degradation of IκBα, leading to the inhibition of NF-κB nuclear translocation and downstream gene expression.
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
Below are generalized protocols for key experiments used to determine the selectivity and efficacy of IKK inhibitors like this compound.
In Vitro IKKβ Kinase Assay (Radiometric)
This assay measures the phosphorylation of a substrate by IKKβ.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human IKKβ enzyme, a specific peptide substrate (e.g., a biotinylated IκBα peptide), and assay buffer (typically containing MgCl2, DTT, and ATP).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA or phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in cells.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect the cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Inhibitor Treatment: Pre-treat the transfected cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot for IκBα Phosphorylation
This assay directly measures the upstream event of IκBα phosphorylation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and treat with this compound or vehicle control for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (Ser32/36). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total IκBα) to determine the effect of this compound on IκBα phosphorylation.
Summary
This compound is a highly selective inhibitor of IKKβ, demonstrating over a thousand-fold greater potency for IKKβ compared to IKKα in in vitro kinase assays. This selectivity makes it an invaluable tool for researchers studying the specific roles of the canonical NF-κB pathway in various physiological and pathological processes. The provided experimental protocols offer a foundation for the in-house evaluation of this compound and other potential IKK inhibitors. For drug development professionals, the high selectivity of this compound for IKKβ suggests a lower potential for off-target effects related to the inhibition of other kinases, a critical consideration in the development of targeted therapies.
References
Synergistic Effects of MLN120B with Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the IKKβ inhibitor, MLN120B, with proteasome inhibitors in cancer therapy. The primary focus of this guide is on the combination of this compound with the first-generation proteasome inhibitor, bortezomib, in the context of multiple myeloma, where the most significant research has been conducted. The guide also briefly discusses the potential for synergy with second-generation proteasome inhibitors, carfilzomib and ixazomib, based on mechanistic rationale, while highlighting the current lack of direct experimental evidence.
Executive Summary
The combination of the IKKβ inhibitor this compound with the proteasome inhibitor bortezomib has demonstrated significant synergistic cytotoxicity in preclinical models of multiple myeloma. The primary mechanism underlying this synergy is the ability of this compound to counteract the bortezomib-induced activation of the canonical NF-κB survival pathway. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows.
Comparative Performance of this compound and Proteasome Inhibitor Combinations
This compound and Bortezomib in Multiple Myeloma
Table 1: Quantitative Data on the Synergistic Effects of this compound and Bortezomib on Multiple Myeloma Cell Line RPMI-8226
| Treatment | Concentration | Cell Viability (% of Control) | Fold Change in Cytotoxicity (vs. Bortezomib alone) |
| Control | - | 100% | - |
| Bortezomib | 5 nM | ~50% | 1.0 |
| This compound | 10 µM | ~80% | - |
| Bortezomib + this compound | 5 nM + 10 µM | Significantly < 50% | > 1.0 (Synergistic) |
Note: The values in this table are representative estimates based on qualitative descriptions from the source literature, which states that this compound significantly increased bortezomib-induced cytotoxicity[1]. Precise quantitative data from a single study is not available.
This compound in Combination with Other Proteasome Inhibitors (Carfilzomib and Ixazomib)
To date, there is a lack of published preclinical or clinical studies specifically investigating the synergistic effects of this compound in combination with the second-generation proteasome inhibitors, carfilzomib and ixazomib. However, based on the shared mechanism of action of proteasome inhibitors in activating the NF-κB pathway as a resistance mechanism, it is plausible that IKKβ inhibition by this compound could also synergize with these agents. Further research is warranted to explore these potential combinations.
Mechanism of Synergistic Action: Inhibition of Bortezomib-Induced NF-κB Activation
The primary mechanism of synergy between this compound and bortezomib lies in the modulation of the NF-κB signaling pathway. While bortezomib's primary anti-cancer effect is the inhibition of the proteasome, leading to the accumulation of pro-apoptotic proteins, it also paradoxically activates the canonical NF-κB pathway, a key survival pathway for cancer cells[1]. This activation is a cellular stress response that can limit the efficacy of bortezomib.
This compound, as a specific inhibitor of IKKβ, directly blocks the phosphorylation and subsequent degradation of IκBα. This prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby inhibiting the transcription of anti-apoptotic and pro-survival genes. By blocking this escape mechanism, this compound enhances the cytotoxic effects of bortezomib.
References
A Comparative Analysis of IKK Inhibitors: MLN120B and BMS-345541
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the IκB kinase (IKK) complex, MLN120B and BMS-345541. Both small molecules are instrumental in studying the NF-κB signaling pathway, a critical regulator of inflammation, immunity, cell survival, and proliferation. Understanding their distinct characteristics is crucial for selecting the appropriate tool for specific research applications.
At a Glance: Key Differences
| Feature | This compound | BMS-345541 |
| Primary Target | IKKβ | IKKβ > IKKα |
| Mechanism of Action | ATP-competitive | Allosteric |
| IKKβ IC50 | ~45-60 nM | ~0.3 µM |
| IKKα IC50 | >50 µM | ~4 µM |
| Selectivity for IKKβ | Highly Selective | Selective, but also inhibits IKKα |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for this compound and BMS-345541, compiled from various studies. These values highlight the distinct potency and selectivity profiles of the two compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 | Assay Conditions |
| This compound | Recombinant IKKβ | 45 nM[1] | Recombinant enzyme assay |
| IKKβ Complex | 60 nM[2] | IκBα kinase complex assay | |
| Other IKK isoforms | >50 µM[1] | Not specified | |
| BMS-345541 | IKK-2 (IKKβ) | 0.3 µM[3][4][5][6] | Cell-free enzyme assay |
| IKK-1 (IKKα) | 4 µM[3][4][5][6] | Cell-free enzyme assay |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Effect | IC50 / Concentration |
| This compound | Multiple Myeloma | Growth Inhibition | 25% to 90% inhibition | 2.5-40 µmol/L[7] |
| Human Chondrocytes | MMP Production | Inhibition | ~1 µM[2] | |
| BMS-345541 | THP-1 | IκBα Phosphorylation | Inhibition | ~4 µM[5][6] |
| THP-1 | Cytokine Production | Inhibition | 1-5 µM[6] | |
| Melanoma Cells | Proliferation | Inhibition | Concentration-dependent[3] |
Mechanism of Action: Distinct Modes of IKK Inhibition
This compound and BMS-345541 employ different strategies to inhibit the IKK complex, which has significant implications for their specificity and potential off-target effects.
This compound is a potent, selective, and reversible ATP-competitive inhibitor of IKKβ.[1][2] It directly competes with ATP for binding to the kinase domain of IKKβ, thereby preventing the phosphorylation of its substrates, most notably IκBα. This high selectivity for IKKβ over other IKK isoforms and a panel of other kinases makes it a precise tool for studying the canonical NF-κB pathway.[1][2]
BMS-345541 , in contrast, is an allosteric inhibitor of IKK.[3][4] It binds to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inhibits catalytic activity. While it is a highly selective inhibitor of IKK, it demonstrates a preference for IKKβ over IKKα.[3][4][6] This dual inhibitory activity can be advantageous in contexts where both canonical and non-canonical NF-κB pathways are implicated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating the efficacy of IKK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize this compound and BMS-345541.
IKKβ Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on IKKβ activity.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), a peptide substrate (e.g., GST-IκBα), and ATP (e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of this compound or BMS-345541 to the reaction mixture. Include a DMSO vehicle control.
-
Enzyme Addition: Initiate the reaction by adding recombinant IKKβ enzyme.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify substrate phosphorylation. This can be done using various methods, such as:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by autoradiography.
-
Antibody-based detection: Use a phospho-specific antibody against the phosphorylated substrate in an ELISA or Western blot format.
-
Luminescence-based assay: Use a system like ADP-Glo™ to measure ADP production, which is proportional to kinase activity.
-
Western Blot for NF-κB Pathway Activation
This method assesses the effect of the inhibitors on the phosphorylation and degradation of key signaling proteins in whole-cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) and allow them to adhere. Pre-treat with desired concentrations of this compound or BMS-345541 for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or BMS-345541. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound and BMS-345541 are both valuable tools for dissecting the complexities of the NF-κB signaling pathway. The choice between them should be guided by the specific experimental goals. This compound, with its high selectivity for IKKβ and ATP-competitive mechanism, is ideal for studies focused specifically on the canonical NF-κB pathway.[1][2] BMS-345541, with its allosteric mechanism and broader activity against both IKKα and IKKβ, may be more suitable for investigating the roles of both canonical and non-canonical pathways or when exploring allosteric modulation of kinase activity.[3][4][6] Careful consideration of their distinct pharmacological profiles, as outlined in this guide, will enable researchers to make informed decisions and generate robust, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
Confirming MLN120B Specificity: A Comparative Analysis Using Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of MLN120B, a potent IκB kinase β (IKKβ) inhibitor, and evaluates its specificity through the lens of kinase panel screening, with a comparison to the alternative IKKβ inhibitor, BMS-345541.
This compound is a highly selective and ATP-competitive inhibitor of IKKβ, a key enzyme in the canonical NF-κB signaling pathway.[1] This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer, making IKKβ an attractive therapeutic target.
Kinase Inhibition Profile: A Comparative Look
In contrast, a comprehensive KINOMEscan™ dataset is available for BMS-345541, another well-characterized IKKβ inhibitor. This allows for a detailed examination of its off-target effects. The following table summarizes the available inhibitory activity data for both compounds.
| Kinase Target | This compound IC₅₀ (nM) | BMS-345541 IC₅₀ (nM) | BMS-345541 % Inhibition @ 10µM |
| IKKβ (IKBKB) | 45 | 300 | 99 |
| IKKα (IKBKA) | >50,000 | 4000 | 88 |
| AAK1 | - | - | 1 |
| ABL1 | - | - | 0 |
| ACVR1 | - | - | 0.5 |
| ACVR1B | - | - | 0 |
| ACVR2A | - | - | 0 |
| ACVR2B | - | - | 0.5 |
| ... (and other kinases with <10% inhibition) | - | - | <10 |
Note: The comprehensive kinase panel data for BMS-345541 shows the percentage of inhibition at a concentration of 10 µM. A lower percentage indicates weaker inhibition. The full panel screens for hundreds of kinases, with the vast majority showing minimal inhibition by BMS-345541, underscoring its selectivity.
Experimental Protocols: Kinase Panel Screening
The data presented above is typically generated using in vitro kinase assays. The following is a generalized protocol for a competitive binding kinase assay, such as KINOMEscan™, which is a common method for kinase panel screening.
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of kinases.
Materials:
-
Test compound (dissolved in DMSO)
-
A panel of purified, recombinant kinases
-
Immobilized, active-site directed ligand
-
DNA-tagged kinases
-
Assay plates
-
Wash buffers
-
qPCR reagents and instrument
Methodology:
-
Compound Preparation: The test compound is serially diluted to the desired concentrations in an appropriate buffer.
-
Assay Reaction: The DNA-tagged kinases are incubated with the test compound and the immobilized ligand in the wells of an assay plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are removed through a series of wash steps.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). A lower amount of bound kinase in the presence of the compound indicates stronger binding of the compound to the kinase. The results are often expressed as the percentage of control or can be used to calculate a dissociation constant (Kd).
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a kinase panel screen and the signaling pathway of IKKβ.
References
Evaluating the Therapeutic Index of IKKβ Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of IκB kinase β (IKKβ) presents a compelling therapeutic strategy for a variety of malignancies, owing to its central role in the pro-survival NF-κB signaling pathway. MLN120B, a potent and selective IKKβ inhibitor, has demonstrated significant anti-tumor activity in preclinical studies. This guide provides a comparative analysis of the therapeutic index of this compound against other IKKβ inhibitors, namely BMS-345541 and IMD-0354, based on available preclinical data. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated by comparing the dose required for anti-tumor activity with the dose that produces toxicity.
Mechanism of Action: The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. IKKβ is a key kinase in the canonical NF-κB pathway. Its inhibition by molecules like this compound blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action prevents the translocation of the NF-κB complex (p50/p65) to the nucleus, thereby inhibiting the transcription of pro-survival genes.
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Comparative Efficacy and Toxicity in Preclinical Models
The therapeutic index of a drug is determined by the ratio of its toxic dose to its effective therapeutic dose. A higher therapeutic index indicates a wider margin of safety. The following tables summarize the available preclinical data for this compound and its alternatives.
Table 1: In Vivo Efficacy of IKKβ Inhibitors in Preclinical Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy Outcome |
| This compound | Multiple Myeloma | SCID-hu mouse | Not explicitly stated, but described as "well tolerated" doses[1] | Significant inhibition of tumor growth in a dose-dependent manner[1] |
| BMS-345541 | Melanoma (SK-MEL-5) | Nude mouse | 75 mg/kg, oral, daily for 21 days[2] | 86 ± 2.8% tumor growth inhibition[2] |
| IMD-0354 | Breast Cancer (4T1) | Syngeneic mouse | Not explicitly stated in the provided results[3][4][5] | Showed cytotoxic effects and targeted cancer stem cells[3][4][5] |
| IMD-0354 | Melanoma | Xenograft model | Not explicitly stated in the provided results[6] | Suppressed melanoma growth[6] |
Table 2: In Vivo Toxicity of IKKβ Inhibitors in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Toxicity Outcome |
| This compound | SCID-hu mouse | "Well tolerated" doses[7] | No significant toxicity reported at effective doses[7] |
| BMS-345541 | Nude mouse | 75 mg/kg, oral, daily for 21 days[2] | 14% loss of body weight[2] |
| IMD-0354 | Zebrafish embryo | 200 ng/ml[5] | Arrested development and malformations[5] |
| IMD-0354 | Rat | Not specified[5] | No noticeable toxicity in the liver at the tested doses[5] |
Table 3: In Vitro Potency of IKKβ Inhibitors
| Compound | Cell Line(s) | IC50 Value |
| This compound | Multiple Myeloma cell lines | Not specified |
| BMS-345541 | Not specified | Not specified |
| IMD-0354 | Hematologic malignancy cells | 0.1 µM to 0.6 µM[8] |
Note: The therapeutic index can be crudely estimated by comparing the effective dose with the dose causing toxicity. For BMS-345541, a dose of 75 mg/kg shows significant efficacy with a manageable level of toxicity (14% weight loss). For this compound, the effective doses were well-tolerated, suggesting a favorable therapeutic index, although a precise MTD was not reported in the reviewed literature. The available data for IMD-0354 in relevant cancer models is insufficient to make a direct comparison of its therapeutic index with this compound and BMS-345541.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of the methodologies used in the key cited studies.
In Vivo Xenograft Studies: A General Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy and toxicity of a compound in a xenograft mouse model.
Figure 2: General experimental workflow for in vivo xenograft studies.
This compound in a SCID-hu Multiple Myeloma Model [1]
-
Animal Model: Severe combined immunodeficient (SCID) mice were implanted with human fetal bone chips (SCID-hu).
-
Cell Line: Human multiple myeloma cell lines were injected directly into the human bone implant.
-
Drug Administration: The specific route and schedule of this compound administration were not detailed but were described as "well tolerated."
-
Efficacy Assessment: Tumor growth was monitored, likely through the measurement of human immunoglobulin levels in the mouse serum, a common practice in this model.
-
Toxicity Assessment: General health and survival of the mice were monitored.
BMS-345541 in a Melanoma Xenograft Model [2][9]
-
Animal Model: Nude mice.
-
Cell Lines: Human melanoma cell lines (e.g., SK-MEL-5, Hs 294T, and A375) were used.
-
Cell Implantation: Cells were likely injected subcutaneously.
-
Drug Administration: BMS-345541 was administered orally at doses of 10, 25, or 75 mg/kg daily for 21 days.
-
Efficacy Assessment: Tumor volume was measured regularly to determine tumor growth inhibition.
-
Toxicity Assessment: Body weight of the mice was monitored as an indicator of toxicity.
IMD-0354 in a Breast Cancer Model [3][4][5]
-
Animal Model: A syngeneic mouse model was used for the 4T1 breast cancer cell line.
-
Cell Line: Murine 4T1 breast cancer cells.
-
Drug Administration: The publication indicates that IMD-0354 was used in a combination therapy with doxorubicin encapsulated in targeted nanoparticles, but the specific dosing regimen for the in vivo studies was not provided in the reviewed abstracts.
-
Efficacy Assessment: The study focused on the ability of IMD-0354 to target cancer stem cells, which was assessed by a decrease in the "side population" of cells.
-
Toxicity Assessment: The abstract mentions a "safe, non-toxic delivery" of the combination therapy.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising therapeutic index in a clinically relevant model of multiple myeloma, showing significant efficacy at well-tolerated doses. BMS-345541 also exhibits potent anti-tumor activity in melanoma models, with a quantifiable level of toxicity at higher doses, allowing for an estimation of its therapeutic window. The preclinical data for IMD-0354 in solid tumor models is less comprehensive, making a direct comparison of its therapeutic index challenging.
Further studies, particularly head-to-head comparisons in the same preclinical models with clearly defined maximum tolerated doses, are necessary to definitively establish the superior therapeutic index of any single IKKβ inhibitor. However, the existing data suggests that this compound is a strong candidate for further development due to its favorable efficacy and safety profile in a robust preclinical setting. Researchers and drug developers should consider these findings when selecting IKKβ inhibitors for further investigation and clinical translation.
References
- 1. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMD-0354 Targets Breast Cancer Stem Cells: A Novel Approach for an Adjuvant to Chemotherapy to Prevent Multidrug Resistance in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMD-0354 targets breast cancer stem cells: a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMD-0354 Targets Breast Cancer Stem Cells: A Novel Approach for an Adjuvant to Chemotherapy to Prevent Multidrug Resistance in a Murine Model | PLOS One [journals.plos.org]
- 6. XIAP downregulation accompanies mebendazole growth inhibition in melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MLN120B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MLN120B, a potent IKKβ inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents in a laboratory setting.
I. Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be observed during handling and disposal to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental release:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].
-
Containment: Prevent further leakage or spillage. Do not allow the substance to enter drains or watercourses[1].
-
Absorption: For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste disposal[1].
III. Disposal Procedures
The primary principle for the disposal of this compound and its containers is to treat them as hazardous chemical waste. Disposal must be conducted in strict accordance with all applicable federal, state, and local regulations[1].
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed container labeled as "Hazardous Chemical Waste" and including the chemical name "this compound".
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and leak-proof container. The container must be clearly labeled with "Hazardous Chemical Waste" and the chemical name and approximate concentration of this compound.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for clean labware.
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Final Disposal:
IV. Data Presentation: this compound Safety and Hazard Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1][4][5] |
| CAS Number | 783348-36-7 | [4] |
| Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a cool, well-ventilated area. | [1] |
V. Visualization of this compound's Mechanism of Action
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway[4][5][6]. The following diagram illustrates this pathway and the point of inhibition by this compound.
References
- 1. This compound HCl|1782573-78-7|MSDS [dcchemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nordicbiolabs.se [nordicbiolabs.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling MLN120B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of MLN120B, a potent and selective IκB kinase β (IKKβ) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to prevent exposure. The Safety Data Sheet (SDS) for this compound HCl classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This guidance is based on recommendations for handling potent powdered compounds and cytotoxic agents.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with Side Shields | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Wear two pairs of chemotherapy-rated nitrile gloves for maximum protection, especially when handling stock solutions. Change gloves immediately if contaminated[2]. |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, back-closing gown made of a material resistant to chemical permeation is required[2]. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling this compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols[3]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure risk during the handling of this compound.
-
Preparation of Workspace : All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC)[3]. The work surface should be covered with disposable, plastic-backed absorbent pads.
-
Donning PPE : Before beginning any procedure, put on all required PPE as detailed in the table above.
-
Weighing the Compound : Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid generating dust.
-
Preparing Solutions : When dissolving this compound, slowly add the solvent to the solid to prevent splashing. This compound is soluble in DMSO[4]. For in vitro studies, a stock solution of 10 mM in DMSO is common[5].
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage : Store the solid compound and stock solutions according to the manufacturer's recommendations. Typically, the solid form is stored at -20°C, and solutions in DMSO can be stored at -80°C for long-term use[1].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Solid Waste Disposal : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant container.
-
Liquid Waste Disposal : Dispose of unused solutions and contaminated media as hazardous chemical waste. Do not pour down the drain. Collect in a sealed, properly labeled hazardous waste container.
-
Decontamination of Reusable Items : Thoroughly decontaminate any reusable equipment, such as spatulas or glassware, with an appropriate solvent (e.g., ethanol) followed by a detergent wash. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal[6][7][8][9].
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a typical cell viability assay to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding :
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment :
-
Prepare a series of dilutions of your this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement :
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB activation.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Step-by-step workflow for determining cell viability after this compound treatment using an MTT assay.
References
- 1. This compound HCl|1782573-78-7|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. risk.byu.edu [risk.byu.edu]
- 7. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
